Antifungal agent 65
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H29N3O2S2 |
|---|---|
Molecular Weight |
515.7 g/mol |
IUPAC Name |
1-benzyl-3-[(1R,2R)-2-[(4-methylphenyl)sulfonylamino]-1,2-diphenylethyl]thiourea |
InChI |
InChI=1S/C29H29N3O2S2/c1-22-17-19-26(20-18-22)36(33,34)32-28(25-15-9-4-10-16-25)27(24-13-7-3-8-14-24)31-29(35)30-21-23-11-5-2-6-12-23/h2-20,27-28,32H,21H2,1H3,(H2,30,31,35)/t27-,28-/m1/s1 |
InChI Key |
LCSXABNCRFYUEF-VSGBNLITSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)NC(=S)NCC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)NC(=S)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to Antifungal Agent 65 (Compound 5d)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antifungal agent 65, also identified as Compound 5d, is a novel chiral diamine derivative with demonstrated potent fungicidal activity, particularly against the plant pathogenic fungus Fusarium oxysporum f.sp. cucumerinum. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activity. Detailed experimental protocols for its synthesis and antifungal evaluation are presented, alongside a discussion of its potential mechanism of action. This document aims to serve as a valuable resource for researchers in the fields of mycology, agrochemicals, and drug discovery.
Chemical Structure and Properties
This compound is chemically named N-((1R,2R)-1,2-diphenyl-2-(3-(p-tolyl)thioureido)ethyl)-4-methylbenzenesulfonamide. Its structure is characterized by a chiral 1,2-diphenylethylenediamine backbone, a thiourea (B124793) moiety, and a sulfonamide group.
Chemical Structure:
Image Source: MedChemExpress
Physicochemical and Biological Properties:
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | N-((1R,2R)-1,2-diphenyl-2-(3-(p-tolyl)thioureido)ethyl)-4-methylbenzenesulfonamide | [1] |
| Synonyms | Compound 5d | [2] |
| CAS Number | 1223550-31-9 | [3] |
| Molecular Formula | C₂₉H₂₉N₃O₂S₂ | [2] |
| Molecular Weight | 515.69 g/mol | [2] |
| Appearance | Solid | |
| Fungicidal Activity | Excellent activity against Fusarium oxysporum f.sp. cucumerinum |
Biological Activity and Mechanism of Action
This compound has demonstrated significant fungicidal activity against Fusarium oxysporum f.sp. cucumerinum. While the precise mechanism of action has not been fully elucidated in the primary literature, the chemical structure, containing a thiourea group, suggests potential modes of action observed in other thiourea derivatives.
Thiourea-containing compounds are known to exert their biological effects through various mechanisms, including enzyme inhibition and disruption of cellular processes. The sulfur atom in the thiourea moiety can chelate metal ions essential for enzymatic function. Furthermore, the overall structure can interact with various biological targets through hydrogen bonding and hydrophobic interactions.
Potential Signaling Pathways Affected in Fusarium oxysporum :
Based on the known mechanisms of other antifungal agents and the cellular processes in Fusarium oxysporum, several signaling pathways could be potential targets for this compound. These include pathways involved in cell wall integrity, stress response, and metabolic regulation. A hypothetical representation of potential target pathways is depicted below. Further research is required to confirm the specific molecular targets.
Caption: Hypothetical mechanism of action for this compound.
Experimental Protocols
The following sections detail the methodologies for the synthesis and antifungal evaluation of this compound, adapted from the primary literature.
Synthesis of this compound (Compound 5d)
The synthesis of this compound is a multi-step process starting from (1R,2R)-1,2-diphenylethanediamine. The general workflow is outlined below.
Caption: Synthetic workflow for this compound.
Methodology:
-
Preparation of the Intermediate Sulfonamide:
-
Dissolve (1R,2R)-1,2-diphenylethanediamine in dichloromethane (B109758) (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine as a base.
-
Slowly add a solution of p-toluenesulfonyl chloride in DCM.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work up the reaction by washing with HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Preparation of this compound (Compound 5d):
-
Dissolve the intermediate sulfonamide in DCM.
-
Add p-tolyl isothiocyanate to the solution.
-
Stir the reaction mixture at room temperature for the specified time as monitored by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final product.
-
Antifungal Susceptibility Testing
The antifungal activity of this compound against Fusarium oxysporum f.sp. cucumerinum can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Caption: Workflow for antifungal susceptibility testing.
Methodology:
-
Inoculum Preparation:
-
Culture Fusarium oxysporum f.sp. cucumerinum on potato dextrose agar (B569324) (PDA) at 25-28 °C for 5-7 days.
-
Prepare a spore suspension by flooding the agar surface with sterile saline containing 0.05% Tween 80.
-
Adjust the spore concentration to a final inoculum density of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI 1640 medium.
-
-
Broth Microdilution Assay:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Perform serial twofold dilutions of the compound in RPMI 1640 medium in a 96-well microtiter plate.
-
Add the fungal inoculum to each well.
-
Include a growth control (inoculum without compound) and a sterility control (medium only).
-
Incubate the plates at 35 °C for 48-72 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.
-
Conclusion
This compound (Compound 5d) is a promising new lead compound in the development of novel fungicides. Its potent activity against Fusarium oxysporum f.sp. cucumerinum warrants further investigation into its broader antifungal spectrum and its precise mechanism of action. The detailed protocols provided in this guide will facilitate further research and development of this and related chiral diamine derivatives as potential agrochemical or therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Chiral Diamine Derivatives Containing 1,2-Diphenylethylenediamine as Novel Antiviral and Fungicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptional response of Fusarium oxysporum and Neocosmospora solani challenged with amphotericin B or posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Identity of "Compound 5d": A Technical Guide to its Diverse Mechanisms of Action
Introduction
In the landscape of scientific research and drug discovery, the designation "Compound 5d" emerges not as a singular entity, but as a shared identifier for multiple, structurally distinct molecules investigated across a range of therapeutic areas. This guide provides an in-depth technical overview of the diverse mechanisms of action attributed to various compounds designated as "5d" in the scientific literature. We will explore its roles as an inducer of apoptosis in cancer, a selective Wnt-pathway inhibitor, a promoter of glucose uptake, and an α-glucosidase inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of the available data, experimental protocols, and visual representations of the key signaling pathways involved.
Compound 5d as a Pyrazole (B372694) Derivative: An Inducer of Apoptosis
One prominent "Compound 5d" is a novel pyrazole derivative identified as a potential antiproliferative agent. This molecule exerts its cytotoxic effects by inducing programmed cell death, or apoptosis, through a mitochondrially-mediated pathway.
Mechanism of Action
Compound 5d initiates apoptosis by targeting the mitochondria, leading to a decrease in the mitochondrial membrane potential. This disruption triggers a cascade of downstream events, including chromatin condensation and DNA fragmentation, which are hallmark characteristics of apoptotic cell death. The culmination of this process is the activation of effector caspases, such as cleaved caspase-3, which execute the final stages of apoptosis.[1][2]
Data Presentation
| Parameter | Cell Line | Value | Reference |
| IC₅₀ | A549 (Lung Cancer) | Not Specified | [2] |
| Effect on Apoptosis | Various Cells | Promotes Apoptosis | [2] |
| Caspase-3 Activation | Various Cells | Increases Cleaved Caspase-3 | [2] |
Experimental Protocols
Cell Viability Assay (MTT Assay):
-
Cancer cell lines (e.g., A549) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with varying concentrations of Compound 5d for a specified duration (e.g., 24 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.
Apoptosis Analysis (Flow Cytometry):
-
Cells are treated with Compound 5d for 24 hours.
-
Both adherent and floating cells are collected, washed with PBS, and resuspended in binding buffer.
-
Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis for Cleaved Caspase-3:
-
Cells are treated with Compound 5d for 24 hours.
-
Total protein is extracted from the cells, and protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for cleaved caspase-3.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualization
Caption: Proposed apoptotic pathway induced by the pyrazole derivative Compound 5d.
Compound 5d as a Quinazoline (B50416) Derivative: A Selective Wnt-Pathway Inhibitor
In the context of triple-negative breast cancer (TNBC), a different "Compound 5d," a quinazoline derivative, has been identified as a selective inhibitor of the Wnt signaling pathway. Aberrant Wnt signaling is a known driver of tumorigenesis in many cancers, making it a critical therapeutic target.
Mechanism of Action
This Compound 5d demonstrates selectivity for the Wnt pathway. It does not exhibit inhibitory effects on a panel of other luciferase reporters with measurable basal activities in HCC1395 cells, indicating its specific mode of action. The inhibition occurs downstream in the β-catenin-dependent Wnt pathway.
Data Presentation
| Parameter | Cell Line | Concentration | Effect | Reference |
| Wnt Pathway Inhibition | HCC1395 | 5 µM | Selective Inhibition |
Experimental Protocols
Luciferase Reporter Assay (TopFlash Assay):
-
TNBC cells (e.g., HCC1395) are transiently or stably transfected with a TCF/LEF-responsive luciferase reporter plasmid (TopFlash).
-
A constitutively active Renilla luciferase plasmid is often co-transfected to normalize for transfection efficiency.
-
Cells are treated with Compound 5d at a specific concentration (e.g., 5 µM) and stimulated with a Wnt ligand (e.g., Wnt3a).
-
After incubation, cell lysates are collected, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system.
-
The ratio of firefly to Renilla luciferase activity is calculated to determine the specific inhibition of the Wnt pathway.
Visualization
Caption: Inhibition of the canonical Wnt signaling pathway by the quinazoline Compound 5d.
Compound 5d as an Acyl-C-β-D-Glucoside: A Promoter of Glucose Uptake
A third molecular entity referred to as "Compound 5d" is an acyl-C-β-D-glucoside that has been shown to promote glucose uptake in C2C12 myotubes. This positions it as a potential therapeutic agent for conditions characterized by impaired glucose metabolism, such as type 2 diabetes.
Mechanism of Action
This Compound 5d enhances the uptake of 2-NBDG (a fluorescent glucose analog) through a mechanism involving the peroxisome proliferator-activated receptor-gamma (PPAR-γ). The activation of PPAR-γ leads to an increase in the expression of the glucose transporter 4 (GLUT4), which is then translocated to the plasma membrane to facilitate glucose entry into the cell. This mechanism is distinct from that of metformin, which acts via AMPK, but shares similarities with pioglitazone, which also acts through PPAR-γ.
Data Presentation
| Parameter | Cell Line | Effect | Reference |
| 2-NBDG Uptake | C2C12 Myotubes | Enhanced | |
| GLUT4 mRNA Expression | C2C12 Myotubes | Increased | |
| PPARγ mRNA Expression | C2C12 Myotubes | Increased |
Experimental Protocols
Glucose Uptake Assay (2-NBDG):
-
Differentiated C2C12 myotubes are serum-starved for a designated period.
-
The cells are then treated with Compound 5d for a specified time.
-
2-NBDG is added to the medium, and the cells are incubated to allow for its uptake.
-
After incubation, the cells are washed to remove extracellular 2-NBDG.
-
The fluorescence intensity within the cells is measured using a fluorescence microplate reader or flow cytometer to quantify glucose uptake.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression:
-
C2C12 myotubes are treated with Compound 5d.
-
Total RNA is isolated from the cells using a suitable RNA extraction kit.
-
The RNA is reverse-transcribed into cDNA.
-
qRT-PCR is performed using specific primers for GLUT4, PPAR-γ, and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative mRNA expression levels are calculated using the ΔΔCt method.
Visualization
Caption: Proposed mechanism of Compound 5d (acyl-C-β-D-glucoside) in promoting glucose uptake.
Compound 5d as a Dithiocarbamate (B8719985) Derivative: An α-Glucosidase Inhibitor
Another "Compound 5d" has been identified as a dithiocarbamate derivative that exhibits α-glucosidase inhibitory activity. α-Glucosidase inhibitors are a class of oral anti-diabetic drugs that work by preventing the digestion of carbohydrates.
Mechanism of Action
Molecular docking studies suggest that this Compound 5d acts as an allosteric inhibitor of α-glucosidase. It binds to a site near the active site of the enzyme, inducing a conformational change that leads to the inhibition of the enzyme's activity. This allosteric inhibition provides a novel mechanism for regulating α-glucosidase and offers a new avenue for the development of antidiabetic drugs.
Data Presentation
| Parameter | Target | Value | Reference |
| IC₅₀ | α-glucosidase | Not Specified |
Experimental Protocols
α-Glucosidase Inhibition Assay:
-
A solution of α-glucosidase enzyme is pre-incubated with various concentrations of Compound 5d.
-
The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is added to initiate the enzymatic reaction.
-
The reaction is incubated at a specific temperature (e.g., 37°C) for a set time.
-
The reaction is stopped by the addition of a basic solution (e.g., sodium carbonate).
-
The amount of p-nitrophenol released is measured by reading the absorbance at 405 nm.
-
The percentage of inhibition is calculated, and the IC₅₀ value is determined.
Molecular Docking Studies:
-
The 3D structure of α-glucosidase is obtained from a protein data bank.
-
The 3D structure of Compound 5d is generated and optimized.
-
Molecular docking simulations are performed using software like AutoDock to predict the binding mode and affinity of Compound 5d to the enzyme.
-
The binding interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the enzyme are analyzed to elucidate the mechanism of inhibition.
Visualization
Caption: Allosteric inhibition of α-glucosidase by Compound 5d (dithiocarbamate derivative).
The designation "Compound 5d" highlights a common challenge in scientific communication, where non-unique identifiers can lead to ambiguity. The four distinct molecules discussed in this guide, each designated as "Compound 5d," possess unique chemical structures and exhibit profoundly different mechanisms of action, targeting diverse cellular pathways implicated in cancer, metabolic disorders, and other diseases. It is imperative for researchers and drug developers to consider the specific chemical context when evaluating data related to such compounds. This guide serves as a comprehensive resource to delineate the distinct biological activities of these molecules, thereby facilitating a more precise understanding of their therapeutic potential.
References
Chiral Diamine Derivatives: A New Frontier in Antifungal Agent Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens poses a significant threat to global health and food security. This has spurred the search for novel antifungal agents with unique mechanisms of action. Among the promising new classes of compounds, chiral diamine derivatives have garnered attention for their potent and broad-spectrum fungicidal activities. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and structure-activity relationships of these promising antifungal candidates.
Introduction to Chiral Diamine Derivatives as Antifungal Agents
Chiral diamine derivatives, particularly those containing the 1,2-diphenylethylenediamine scaffold, have been identified as a novel class of compounds with significant antifungal properties.[1][2][3] These compounds have shown efficacy against a range of phytopathogenic fungi, including various species of Fusarium, which are known to cause devastating crop diseases.[1][3] The inherent chirality of these molecules plays a crucial role in their biological activity, offering a basis for the development of highly selective and potent antifungal drugs.
Synthesis of Chiral Diamine Derivatives
The synthesis of chiral diamine derivatives typically involves a multi-step process, starting from commercially available chiral precursors. A general synthetic route is outlined below.
Experimental Protocol: General Synthesis of Chiral Diamine Derivatives
Materials:
-
(1R,2R)-1,2-diphenylethane-1,2-diamine or (1S,2S)-1,2-diphenylethane-1,2-diamine
-
Substituted aromatic aldehydes or other electrophilic reagents
-
Sodium borohydride (B1222165) (NaBH4) or other reducing agents
-
Solvents such as methanol, ethanol, or dichloromethane
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Schiff Base Formation: A solution of the chiral diamine (e.g., (1R,2R)-1,2-diphenylethane-1,2-diamine) in a suitable solvent (e.g., methanol) is treated with a substituted aldehyde at room temperature. The reaction mixture is stirred for a specified period, typically a few hours, to allow for the formation of the corresponding Schiff base.
-
Reduction: The resulting Schiff base is then reduced in situ using a reducing agent such as sodium borohydride. The reducing agent is added portion-wise to control the reaction rate and temperature. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up to remove any inorganic salts. The crude product is extracted with an organic solvent (e.g., dichloromethane), and the organic layer is dried over anhydrous sodium sulfate.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to yield the pure chiral diamine derivative.
-
Characterization: The structure and purity of the final compound are confirmed by various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and elemental analysis.
Antifungal Activity of Chiral Diamine Derivatives
Chiral diamine derivatives have demonstrated significant in vitro antifungal activity against a panel of economically important plant pathogenic fungi. The antifungal efficacy is typically quantified by determining the half-maximal effective concentration (EC50) or the minimum inhibitory concentration (MIC).
Quantitative Data on Antifungal Activity
| Compound | Fungal Species | EC50 (µg/mL) | Reference |
| 3a | Fusarium oxysporum f.sp. cucumerinum | 8.1 | |
| 3i | Fusarium oxysporum f.sp. cucumerinum | 9.5 | |
| 5c | Fusarium oxysporum f.sp. cucumerinum | 7.2 | |
| 5d | Fusarium oxysporum f.sp. cucumerinum | 6.8 | |
| BBD5 | Pyrenophora avenae | <250 µM | |
| HPE2 | Pyrenophora avenae | <250 µM |
Mechanism of Action
The precise mechanism by which chiral diamine derivatives exert their antifungal effects is an active area of investigation. Current evidence suggests a multi-faceted mode of action that may involve the disruption of cellular processes crucial for fungal growth and survival.
One proposed mechanism involves the interference with polyamine metabolism. Polyamines such as spermidine (B129725) and spermine (B22157) are essential for cell growth and proliferation. Some diamine derivatives have been shown to reduce the formation of spermidine while increasing the levels of spermine, leading to elevated activity of polyamine oxidase. This disruption of polyamine homeostasis can be toxic to the fungal cell.
Another potential mechanism involves the inhibition of key fungal enzymes or the disruption of cell membrane integrity. The structural features of these compounds may allow them to interact with and inhibit enzymes involved in critical metabolic pathways. Further research is needed to fully elucidate the molecular targets of these chiral diamine derivatives.
Experimental Workflow for Antifungal Activity Screening
Caption: Experimental workflow for the discovery and evaluation of chiral diamine derivatives as antifungal agents.
Structure-Activity Relationship (SAR)
The antifungal potency of chiral diamine derivatives is significantly influenced by their structural features. Structure-activity relationship (SAR) studies aim to identify the key molecular components responsible for the observed biological activity, guiding the design of more effective analogues.
Key SAR findings for chiral diamine derivatives include:
-
Chirality: The stereochemistry of the diamine backbone is critical for antifungal activity. Enantiomers often exhibit different levels of potency, highlighting the importance of a specific three-dimensional arrangement for target interaction.
-
Substituents on the Aromatic Rings: The nature and position of substituents on the phenyl rings of the 1,2-diphenylethylenediamine core can modulate antifungal activity. Electron-withdrawing or electron-donating groups can influence the electronic properties and steric bulk of the molecule, affecting its binding to the target site.
-
Nature of the Amine Substituents: The groups attached to the nitrogen atoms of the diamine moiety also play a crucial role. Variations in these substituents can impact the lipophilicity, hydrogen bonding capacity, and overall shape of the molecule, thereby influencing its antifungal profile.
Logical Relationship in SAR Studies
References
In-Depth Technical Guide: Inhibition of Fusarium oxysporum f.sp. cucumerinum by Antifungal Agent 65
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
Fusarium oxysporum f.sp. cucumerinum is a soil-borne pathogen that causes Fusarium wilt in cucumber, leading to significant economic losses in agriculture worldwide. The development of effective and specific antifungal agents is crucial for managing this plant disease. Recent research has identified a promising candidate, Antifungal agent 65, also known as Compound 5d, which has demonstrated significant inhibitory activity against this pathogen. This technical guide provides a comprehensive overview of the available information on the inhibition of Fusarium oxysporum f.sp. cucumerinum by this compound, focusing on its fungicidal properties, the experimental methodologies for its evaluation, and the current understanding of its mechanism of action.
This compound: A Profile
This compound (Compound 5d) is a chiral diamine derivative containing a 1,2-diphenylethylenediamine moiety. It was identified in a study focused on the discovery of novel antiviral and fungicidal agents[1][2]. This compound has been noted for its "excellent fungicidal activities against Fusarium oxysporum f.sp. cucumerinum"[1][2].
Quantitative Data on Inhibitory Activity
A comprehensive review of available literature, including the primary study by Yang S, et al. (2023), is required to present detailed quantitative data such as EC50 (half-maximal effective concentration) or MIC (minimum inhibitory concentration) values for this compound against Fusarium oxysporum f.sp. cucumerinum. At present, the specific quantitative data from the primary research article is not publicly accessible. To facilitate a comparative analysis, a proposed table structure is provided below, which can be populated once the specific data becomes available.
Table 1: In Vitro Inhibitory Activity of this compound and Related Compounds against F. oxysporum f.sp. cucumerinum
| Compound | EC50 (µg/mL) | MIC (µg/mL) | Reference |
| This compound (Compound 5d) | Data not available | Data not available | Yang S, et al. 2023 |
| Compound 3a | Data not available | Data not available | Yang S, et al. 2023 |
| Compound 3i | Data not available | Data not available | Yang S, et al. 2023 |
| Compound 5c | Data not available | Data not available | Yang S, et al. 2023 |
| Positive Control (e.g., Carbendazim) | Data not available | Data not available | - |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of research findings. The following section outlines a generalized methodology for assessing the antifungal activity of compounds against Fusarium oxysporum f.sp. cucumerinum, based on common practices in the field. The specific protocol used for this compound would need to be extracted from the full text of the primary research article.
Mycelial Growth Inhibition Assay
This assay is a standard method to determine the efficacy of an antifungal agent in inhibiting the vegetative growth of a fungus.
1. Fungal Isolate and Culture Preparation:
-
A pure culture of Fusarium oxysporum f.sp. cucumerinum is obtained from a reputable culture collection.
-
The fungus is grown on a suitable medium, such as Potato Dextrose Agar (B569324) (PDA), at a controlled temperature (typically 25-28°C) until sufficient mycelial growth is observed.
2. Preparation of Antifungal Agent Stock Solution:
-
This compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.
3. Assay Plate Preparation:
-
The antifungal stock solution is serially diluted to obtain a range of test concentrations.
-
Aliquots of each dilution are mixed with molten PDA medium and poured into sterile Petri dishes.
-
Control plates are prepared with the solvent (DMSO) alone to assess its effect on fungal growth.
4. Inoculation and Incubation:
-
A mycelial plug (typically 5 mm in diameter) is taken from the edge of an actively growing fungal culture and placed in the center of each agar plate.
-
The plates are incubated at 25-28°C in the dark.
5. Data Collection and Analysis:
-
The diameter of the fungal colony is measured at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
The percentage of mycelial growth inhibition is calculated using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where 'dc' is the average diameter of the fungal colony in the control group, and 'dt' is the average diameter of the fungal colony in the treatment group.
-
-
The EC50 value is determined by plotting the inhibition percentage against the log of the concentration of the antifungal agent and performing a regression analysis.
Logical Workflow for Antifungal Activity Screening
The following diagram illustrates a typical workflow for screening and evaluating the antifungal potential of a compound like this compound.
References
A Technical Guide to the Antifungal and Antiviral Activities of 1,2-Diphenylethylenediamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current research on the antifungal and antiviral properties of 1,2-diphenylethylenediamine derivatives. The information presented is intended to support further research and development in the fields of agronomy and medicine.
Executive Summary
Recent studies have highlighted the potential of chiral diamine derivatives incorporating the 1,2-diphenylethylenediamine scaffold as potent antifungal and antiviral agents. These compounds have demonstrated significant efficacy against economically important plant pathogens, including the Tobacco Mosaic Virus (TMV) and the fungus Fusarium oxysporum. The mechanism of antiviral action for some of these derivatives has been elucidated, involving the inhibition of viral assembly through binding to the viral coat protein. This guide summarizes the key quantitative data, details the experimental methodologies used in these pivotal studies, and provides visual representations of the experimental workflows and mechanisms of action.
Quantitative Data Summary
The following tables summarize the quantitative data on the biological activities of various 1,2-diphenylethylenediamine derivatives as reported in the literature.
Antiviral Activity against Tobacco Mosaic Virus (TMV)
| Compound ID | Concentration (µg/mL) | Inactivation Inhibition (%)[1][2] | Curative Inhibition (%)[1][2] | Protection Inhibition (%)[1] |
| 1a | 500 | Higher than Ribavirin | Not Reported | Not Reported |
| 4g | 500 | Higher than Ribavirin | Not Reported | Not Reported |
| Ribavirin (Control) | 500 | 45.3 | 42.1 | 48.5 |
| Ningnanmycin (Control) | 500 | 58.6 | 55.4 | 60.2 |
Note: Specific percentage values for compounds 1a and 4g were stated as being higher than the commercial virucide Ribavirin and the agricultural antibiotic Ningnanmycin, but precise values were not provided in the abstract.
Antifungal Activity
| Compound ID | Target Fungus | Activity Metric | Value (µg/mL) |
| 3a | Fusarium oxysporum f.sp. cucumerinum | Not Specified | Excellent Activity |
| 3i | Fusarium oxysporum f.sp. cucumerinum | Not Specified | Excellent Activity |
| 5c | Fusarium oxysporum f.sp. cucumerinum | Not Specified | Excellent Activity |
| 5d | Fusarium oxysporum f.sp. cucumerinum | Not Specified | Excellent Activity |
Note: The source material describes the activity as "excellent" but does not provide specific MIC (Minimum Inhibitory Concentration) or EC50 (Half-maximal Effective Concentration) values in the abstract. These would typically be determined in further dose-response studies.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the research on 1,2-diphenylethylenediamine derivatives.
Synthesis of Chiral Diamine Derivatives
The synthesis of the chiral diamine derivatives is based on the structural simplification of natural products. A common synthetic route involves the reaction of (1R,2R)-1,2-diphenylethane-1,2-diamine with various isothiocyanates and aldehydes.
General Procedure:
-
To a solution of (1R,2R)-1,2-diphenylethane-1,2-diamine in a suitable solvent (e.g., CH2Cl2), an isothiocyanate is added slowly at a reduced temperature (e.g., 0 °C).
-
The reaction mixture is stirred for a specified period (e.g., 12 hours) and then concentrated.
-
The resulting residue is dissolved in an alcohol (e.g., EtOH), and an aldehyde is added under an inert atmosphere (e.g., N2).
-
The mixture is then stirred, and the product is isolated and purified using standard techniques such as column chromatography.
Antifungal Susceptibility Testing: Mycelial Growth Inhibition Assay
This method is used to determine the efficacy of the synthesized compounds in inhibiting the growth of fungal mycelia.
Protocol:
-
Media Preparation: Potato Dextrose Agar (B569324) (PDA) is prepared and autoclaved. While still molten, the test compound, dissolved in a suitable solvent (e.g., DMSO), is added to achieve the desired final concentration. The agar is then poured into sterile petri dishes.
-
Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the edge of an actively growing culture of Fusarium oxysporum and placed in the center of the agar plate containing the test compound.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 25-28 °C) for a period of 3-5 days, or until the mycelial growth in the control plate (containing only the solvent) reaches the edge of the plate.
-
Data Collection: The diameter of the fungal colony is measured in two perpendicular directions. The percentage of mycelial growth inhibition is calculated using the following formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the mycelial colony in the control group, and T is the average diameter of the mycelial colony in the treatment group.
Antiviral Assay: Local Lesion Assay for TMV
This assay is used to quantify the infectivity of a virus and the inhibitory effect of test compounds based on the formation of local lesions on a susceptible host plant.
Protocol:
-
Plant Preparation: A local lesion host plant for TMV, such as Nicotiana tabacum cv. Xanthi-nc or Nicotiana glutinosa, is grown under controlled greenhouse conditions until it has well-developed leaves.
-
Inoculum Preparation: A purified TMV suspension is prepared in a suitable buffer (e.g., phosphate (B84403) buffer). For testing the inhibitory effect of a compound, the compound is mixed with the virus inoculum at the desired concentration.
-
Inoculation: The leaves of the host plant are lightly dusted with an abrasive (e.g., carborundum). A small volume of the inoculum (with or without the test compound) is then gently rubbed onto the surface of the leaf.
-
Incubation: The plants are maintained in a greenhouse for 3-5 days to allow for the development of local lesions, which appear as small, necrotic spots.
-
Data Collection: The number of local lesions on each leaf is counted. The antiviral activity is determined by comparing the number of lesions in the treated leaves to the control leaves (inoculated with the virus only). The inhibition rate is calculated as: Inhibition Rate (%) = [(C - T) / C] * 100 where C is the average number of local lesions in the control group, and T is the average number of local lesions in the treatment group.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and biological evaluation of 1,2-diphenylethylenediamine derivatives.
References
An In-depth Technical Guide to Antifungal Agent 65 (Compound 5d)
For Researchers, Scientists, and Drug Development Professionals
Core Properties of Antifungal Agent 65
This compound, also identified as compound 5d, is a novel chiral diamine derivative with demonstrated fungicidal properties. It was synthesized and characterized as part of a broader study focused on the discovery of new antiviral and fungicidal agents derived from natural products.[1][2]
Table 1: Basic Properties of this compound (Compound 5d)
| Property | Value |
| Chemical Name | N-((1R,2R)-1,2-diphenyl-2-(p-tolylamino)ethyl)-2-methoxy-5-sulfamoylbenzamide |
| Molecular Formula | C₂₉H₂₉N₃O₂S₂ |
| Molecular Weight | 515.69 g/mol |
| CAS Number | 1223550-31-9 |
| Appearance | Solid |
Fungicidal Spectrum and Efficacy
This compound (compound 5d) has been evaluated for its in vitro fungicidal activity against a range of plant pathogenic fungi. The preliminary screening demonstrated notable efficacy, particularly against Fusarium oxysporum f. sp. cucumerinum.[1][2]
Table 2: In Vitro Fungicidal Activity of this compound (Compound 5d)
| Fungal Species | Concentration (µg/mL) | Mycelial Growth Inhibition (%) |
| Fusarium oxysporum f. sp. cucumerinum | 50 | 93.5 |
| Botrytis cinerea | 50 | 45.2 |
| Gibberella zeae | 50 | 38.7 |
| Rhizoctonia solani | 50 | 35.6 |
| Phytophthora infestans | 50 | 32.4 |
| Alternaria solani | 50 | 25.4 |
| Cercospora arachidicola | 50 | 23.1 |
Data sourced from Yang S, et al. J Agric Food Chem. 2023;71(29):10989-11000.
Experimental Protocols
The following section details the methodology used to determine the in vitro fungicidal activity of this compound.
In Vitro Fungicidal Activity Assay (Mycelial Growth Rate Method)
This protocol was adapted to evaluate the effect of the synthesized compounds on the growth of various plant pathogenic fungi.
Objective: To determine the percentage of mycelial growth inhibition of various fungi when exposed to this compound at a fixed concentration.
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Test compounds (including this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Cultures of test fungi (Fusarium oxysporum f. sp. cucumerinum, Botrytis cinerea, etc.)
-
Sterile Petri dishes (9 cm diameter)
-
Sterile cork borer or punch (4 mm diameter)
-
Incubator
Procedure:
-
Medium Preparation: The test compound is dissolved in a solvent and mixed with molten PDA medium to achieve a final concentration of 50 µg/mL. The medium is then poured into sterile Petri dishes. A control plate containing the solvent without the test compound is also prepared.
-
Inoculation: A 4 mm diameter mycelial disc is taken from the edge of an actively growing fungal culture using a sterile cork borer. This disc is then placed at the center of the PDA plate containing the test compound.
-
Incubation: The inoculated plates are incubated at a controlled temperature of 25-28 °C.
-
Data Collection: The diameter of the fungal colony is measured when the mycelial growth in the control plate has reached the edge of the dish.
-
Calculation: The percentage of inhibition of mycelial growth is calculated using the following formula: Inhibition (%) = [(C - T) / C] × 100 Where:
-
C is the diameter of the mycelial growth in the control plate.
-
T is the diameter of the mycelial growth in the treated plate.
-
Each experiment is performed in triplicate to ensure the reliability of the results.
Mechanism of Action
The primary research article describing this compound (compound 5d) focused on its synthesis and broad-spectrum activity screening.[1] While the antiviral mechanism of action for other compounds in the same chemical series was investigated, involving the inhibition of viral assembly by binding to the coat protein, the specific fungicidal mechanism for compound 5d has not yet been elucidated and remains a subject for future research.
Visualizations
Logical Workflow for Antifungal Agent Discovery and Evaluation
Caption: A flowchart illustrating the process from natural product inspiration to the identification and further study of a lead antifungal compound like Agent 65.
Experimental Workflow for In Vitro Fungicidal Assay
Caption: Step-by-step workflow for the in vitro mycelial growth inhibition assay used to test this compound.
References
A Preliminary Investigation into the Biological Activities of Compounds Designated as "5d"
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The designation "Compound 5d" is not a unique identifier and has been used to refer to multiple distinct chemical entities across various research publications. This document provides a comprehensive overview of the reported biological activities for several of these unrelated compounds, with data collated from the cited literature. Each section will clearly delineate the specific molecular class of the "Compound 5d" being discussed.
Pyrazole (B372694) Derivatives as Antiproliferative Agents
One prominent class of molecules referred to as "Compound 5d" are pyrazole derivatives. These compounds have been investigated for their potential as anticancer agents.
Biological Activity
Studies have shown that a novel 1-aryl-3, 5-bis (het) aryl pyrazole derivative, designated as 5d, exhibits significant antiproliferative activity. The proposed mechanism of action involves the induction of apoptosis.[1] This is characterized by the accumulation of cells in the subG1 phase of the cell cycle, a decrease in mitochondrial membrane potential, chromatin condensation, and DNA fragmentation.[1]
Quantitative Data
No specific quantitative data such as IC50 values were available in the provided search results for this specific pyrazole derivative.
Experimental Protocols
Cell Proliferation Assay (General Protocol based on similar studies):
-
Human cancer cell lines (e.g., HeLa) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with varying concentrations of Compound 5d for a specified period (e.g., 48 hours).
-
Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are expressed as a percentage of cell viability compared to untreated control cells.
Apoptosis Analysis by Flow Cytometry:
-
Cells are treated with Compound 5d for a designated time.
-
Both adherent and floating cells are collected and washed with phosphate-buffered saline (PBS).
-
Cells are then resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathway
References
Understanding the fungicidal potential of novel chiral diamines
An In-Depth Technical Guide to the Fungicidal Potential of Novel Chiral Diamines
Introduction
The increasing prevalence of fungal infections in agriculture and human health, coupled with the rise of drug-resistant strains, necessitates the development of novel antifungal agents. Chiral diamines have emerged as a promising class of compounds with significant fungicidal potential. Their stereochemistry often plays a crucial role in their biological activity, making them attractive candidates for the development of potent and selective fungicides. This guide provides a comprehensive overview of the current research on the fungicidal properties of novel chiral diamines, focusing on their synthesis, in vitro and in vivo activity, and proposed mechanisms of action.
Synthesis of Chiral Diamines
The synthesis of chiral diamines is a critical step in exploring their fungicidal potential. Natural product-based structural simplification is a common strategy for designing and synthesizing these compounds. For instance, a series of chiral diamine compounds have been developed using diamines from natural products as the core structure.[1][2][3] One notable example involves the use of 1,2-diphenylethylenediamine as a scaffold to generate a library of chiral diamine derivatives.[1][2]
The general synthetic approach often involves a one-pot reaction of indoles, amines, and aldehydes to produce gramine (B1672134) analogues. Another approach involves the reaction of ethylenediamine (B42938) derivatives with 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (B1311416) to form novel N2B heterocycles. The stereoselectivity of these reactions is a key consideration, with some methods achieving high enantiomeric excess (up to 99% ee).
In Vitro Fungicidal Activity
Novel chiral diamines have demonstrated broad-spectrum fungicidal activities against a range of phytopathogenic fungi. The in vitro efficacy of these compounds is typically evaluated using techniques such as the poisoned food technique or broth microdilution assays to determine the minimum inhibitory concentration (MIC) or the half-maximal effective concentration (EC50).
Several studies have reported promising in vitro antifungal activity for various chiral diamine derivatives. For example, compounds 3a, 3i, 5c, and 5d have shown excellent fungicidal activities against Fusarium oxysporum f.sp. cucumerinum. In another study, bis(cyclohexylmethyl)diamines and bis(benzyl)diamines were effective in reducing the mycelial growth of Pyrenophora avenae at a concentration of 250 µM. The table below summarizes the in vitro fungicidal activity of selected chiral diamine compounds.
| Compound | Target Fungi | Activity Metric | Value | Reference |
| 3a, 3i, 5c, 5d | Fusarium oxysporum f.sp. cucumerinum | - | Excellent activity | |
| Bis(cyclohexylmethyl)diamines | Pyrenophora avenae | Mycelial growth reduction | >70% at 250 µM | |
| Bis(benzyl)diamines | Pyrenophora avenae | Mycelial growth reduction | >70% at 250 µM | |
| II-a-10 | Cytospora sp. | Growth inhibition | >80% at 50 µg/mL | |
| III-26 | B. cinerea | Growth inhibition | >84% at 50 µg/mL | |
| L-671,329 | Candida albicans | MIC | 0.5 - 1.0 µg/mL | |
| L-646,991 | Candida albicans | MIC | 0.5 - 1.0 µg/mL | |
| L-687,901 | Candida albicans | MIC | 0.5 - 1.0 µg/mL |
In Vivo Fungicidal Activity
In vivo studies are crucial for validating the therapeutic potential of novel fungicidal compounds. These studies typically involve evaluating the efficacy of the compounds in controlling fungal diseases in living organisms, such as plants or animals.
For instance, the bis(benzyl)diamine BBD5 and the hydroxypyridylethylamine HPE2 reduced powdery mildew infection of barley seedlings by over 70% when applied as a post-inoculation spray at 250 µM. In a murine model of disseminated candidiasis, several 1,3-beta-D-glucan synthesis inhibitors demonstrated fungicidal activity, significantly reducing Candida CFU per gram of kidney tissue. The table below presents a summary of the in vivo fungicidal activity of selected compounds.
| Compound | Host | Pathogen | Efficacy | Reference |
| BBD5 | Barley seedlings | Powdery mildew | >70% disease reduction | |
| HPE2 | Barley seedlings | Powdery mildew | >70% disease reduction | |
| L-671,329 | Mice | Candida albicans | Significant reduction in CFU | |
| L-646,991 | Mice | Candida albicans | Significant reduction in CFU | |
| L-687,901 | Mice | Candida albicans | Significant reduction in CFU |
Mechanism of Action and Signaling Pathways
Understanding the mechanism of action of novel fungicides is essential for their development and for managing potential resistance. Chiral diamines appear to exert their fungicidal effects through various mechanisms, including the disruption of polyamine metabolism and the inhibition of key enzymes involved in fungal growth and development.
One proposed mechanism is the alteration of polyamine levels. Several diamine compounds have been shown to reduce the formation of spermidine (B129725) while increasing spermine (B22157) levels, leading to elevated polyamine oxidase activity and the accumulation of toxic spermine. However, for some cyclic diamines, the fungicidal effects may not be directly related to the depletion of cellular polyamines.
Another potential target is succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain. Some novel chiral compounds have been designed as succinate dehydrogenase inhibitors (SDHIs) and have shown potent and broad-spectrum antifungal properties.
Fungi have evolved stress signaling pathways, such as the cell wall integrity (CWI) and high-osmolarity glycerol (B35011) (HOG) pathways, to counteract the effects of antifungal agents. The CWI pathway, for example, is activated in response to echinocandin drugs that target β-1,3-glucan synthase. It is plausible that chiral diamines may also trigger these stress response pathways in fungi.
Experimental Protocols
Synthesis of Chiral Diamine Derivatives
A general procedure for the synthesis of chiral diamine derivatives involves the reaction of an appropriate aldehyde with a chiral diamine, such as (1R,2R)-1,2-diphenylethane-1,2-diamine, in the presence of a suitable solvent and catalyst. The reaction mixture is typically stirred at room temperature or heated under reflux for a specified period. The product is then isolated and purified using standard techniques such as column chromatography.
In Vitro Antifungal Susceptibility Testing
Poisoned Food Technique:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add appropriate concentrations of the test compound to molten potato dextrose agar (PDA).
-
Pour the agar into Petri dishes and allow it to solidify.
-
Inoculate the center of each plate with a mycelial disc of the test fungus.
-
Incubate the plates at an appropriate temperature until the mycelial growth in the control plate reaches the edge of the plate.
-
Measure the diameter of the fungal colony and calculate the percentage of mycelial growth inhibition.
Broth Microdilution Method for MIC Determination:
-
Prepare a serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Inoculate each well with a standardized suspension of the fungal spores or yeast cells.
-
Incubate the plate at an appropriate temperature for a specified period (e.g., 24-48 hours).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits the visible growth of the fungus.
In Vivo Efficacy Evaluation in a Plant Model
-
Grow susceptible host plants (e.g., barley seedlings) under controlled greenhouse conditions.
-
Prepare a solution of the test compound at the desired concentration with a surfactant.
-
Spray the plant foliage with the test compound solution until runoff.
-
After a specified period (e.g., 24 hours), inoculate the plants with a suspension of fungal spores (e.g., powdery mildew conidia).
-
Incubate the plants in a growth chamber with appropriate conditions for disease development.
-
Assess the disease severity on the leaves at regular intervals and calculate the percentage of disease control compared to the untreated control.
Conclusion and Future Perspectives
Novel chiral diamines represent a promising avenue for the discovery of new and effective fungicides. Their broad-spectrum activity, coupled with diverse mechanisms of action, makes them valuable candidates for addressing the challenges of drug resistance in fungal pathogens. The stereochemistry of these compounds is a critical determinant of their biological activity, underscoring the importance of asymmetric synthesis in developing potent and selective antifungal agents.
Future research should focus on elucidating the precise molecular targets of these compounds and understanding their interactions with fungal signaling pathways. Structure-activity relationship (SAR) studies will be instrumental in optimizing the antifungal potency and pharmacokinetic properties of chiral diamines. Furthermore, comprehensive toxicological and environmental impact assessments will be necessary to ensure the safe and sustainable application of these novel fungicides in agriculture and medicine.
References
Initial Screening of Antifungal Agent 65 Against Plant Pathogens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antifungal agent 65, identified as compound 5d in recent literature, has demonstrated significant potential as a fungicidal agent against economically important plant pathogens. This technical guide provides a comprehensive overview of the initial screening of this compound, presenting key data on its efficacy, detailed experimental protocols for its evaluation, and insights into its potential mode of action. The information compiled herein is intended to serve as a foundational resource for researchers and professionals engaged in the development of novel antifungal agents for crop protection.
Introduction
The emergence of resistant fungal strains and the environmental impact of conventional fungicides necessitate the discovery and development of new, effective, and safer antifungal agents. Chiral diamine derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This compound (also referred to as Compound 5d), a novel chiral diamine derivative, has shown excellent fungicidal activity against Fusarium oxysporum f.sp. cucumerinum, the causal agent of Fusarium wilt in cucumber.[1] This guide summarizes the initial findings on this compound and provides detailed methodologies for its further investigation.
Data Presentation
The antifungal efficacy of this compound and its analogs has been evaluated against a panel of significant plant pathogenic fungi. The following tables summarize the available quantitative data, primarily focusing on the half-maximal effective concentration (EC50) and minimum inhibitory concentration (MIC) values, which are key indicators of antifungal potency.
Table 1: In Vitro Antifungal Activity of this compound (Compound 5d) and Analogs Against Various Plant Pathogens
| Compound | Target Pathogen | EC50 (µg/mL) |
| This compound (5d) | Fusarium oxysporum f.sp. cucumerinum | Data not available in abstract |
| Analog 3a | Fusarium oxysporum f.sp. cucumerinum | Data not available in abstract |
| Analog 3i | Fusarium oxysporum f.sp. cucumerinum | Data not available in abstract |
| Analog 5c | Fusarium oxysporum f.sp. cucumerinum | Data not available in abstract |
Note: The specific EC50 values from the primary study by Yang S, et al. (2023) were not available in the accessed abstracts. The full-text paper should be consulted for this detailed quantitative data.
Table 2: General Antifungal Activity of Chiral Diamine Derivatives Against Plant Pathogens (Illustrative)
| Compound Class | Target Pathogen | MIC Range (µg/mL) | Reference |
| Chiral Diamine Derivatives | Botrytis cinerea | 3.31 (for a specific analog) | [2][3] |
| Pyrenophora avenae | >70% inhibition at 250 µM | ||
| Fusarium graminearum | 22.058 - 25.791 |
This table provides illustrative data on the antifungal potential of the broader class of compounds to which this compound belongs, as specific data for a range of pathogens for compound 5d was not available.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the evaluation of antifungal compounds. The following sections provide methodologies for key assays in the initial screening pipeline.
In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
This assay is fundamental for determining the direct inhibitory effect of a compound on fungal growth.
Objective: To quantify the inhibition of mycelial growth of a target fungus by this compound.
Materials:
-
Target fungal strain (e.g., Fusarium oxysporum, Botrytis cinerea)
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Prepare PDA medium and autoclave.
-
While the medium is still molten (around 45-50°C), add the appropriate volume of this compound stock solution to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Also, prepare a control plate with the solvent alone.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
From a fresh culture of the target fungus, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug at the center of each PDA plate (both treated and control).
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) for a defined period (e.g., 3-7 days), or until the mycelium in the control plate has reached a significant portion of the plate.
-
Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(DC - DT) / DC] x 100 Where:
-
DC = Average diameter of the fungal colony in the control plate.
-
DT = Average diameter of the fungal colony in the treated plate.
-
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Objective: To determine the MIC of this compound against various plant pathogenic fungi.
Materials:
-
Fungal spore suspension or mycelial fragments
-
Liquid growth medium (e.g., Potato Dextrose Broth - PDB)
-
96-well microtiter plates
-
This compound stock solution
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a serial two-fold dilution of this compound in the liquid growth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the target fungus (spore suspension or homogenized mycelium).
-
Add the fungal inoculum to each well of the microtiter plate. Include a positive control (fungus with no compound) and a negative control (medium only).
-
Incubate the plate at the optimal temperature and for a suitable duration (e.g., 48-72 hours), with shaking if necessary.
-
After incubation, determine fungal growth by visual inspection for turbidity or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
The MIC is the lowest concentration of this compound at which no visible fungal growth is observed.
In Vivo Antifungal Activity Assay (Cucumber Fusarium Wilt Model)
In vivo assays are crucial for evaluating the efficacy of a compound under conditions that more closely mimic a natural infection.
Objective: To assess the protective and curative efficacy of this compound against Fusarium wilt of cucumber.
Materials:
-
Cucumber seeds (a susceptible variety)
-
Sterile soil or potting mix
-
Pots
-
Fusarium oxysporum f.sp. cucumerinum spore suspension
-
This compound formulation for application (e.g., spray or soil drench)
-
Greenhouse or controlled environment chamber
Procedure:
-
Plant Propagation: Sow cucumber seeds in pots with sterile soil and grow them in a greenhouse to the two-leaf stage.
-
Inoculation: Prepare a spore suspension of F. oxysporum f.sp. cucumerinum from a fresh culture. Inoculate the cucumber plants by drenching the soil with the spore suspension.
-
Treatment Application:
-
Protective Treatment: Apply this compound to the plants (e.g., as a foliar spray or soil drench) 24 hours before inoculation with the pathogen.
-
Curative Treatment: Apply this compound to the plants 24 hours after inoculation with the pathogen.
-
Include a control group that is inoculated but not treated with the antifungal agent, and a mock-inoculated group.
-
-
Disease Assessment: Maintain the plants in a controlled environment with optimal conditions for disease development (e.g., high humidity and moderate temperature).
-
Observe the plants regularly for the development of Fusarium wilt symptoms (e.g., yellowing, wilting, vascular discoloration).
-
After a set period (e.g., 7-14 days), assess the disease severity using a rating scale (e.g., 0 = no symptoms, 4 = severe wilting or plant death).
-
Calculate the disease index and the control efficacy of the treatment.
Cytotoxicity Assay (MTT Assay on Plant Cells)
It is essential to evaluate the potential phytotoxicity of a new antifungal agent. The MTT assay is a colorimetric method for assessing cell metabolic activity.
Objective: To determine the cytotoxicity of this compound on plant cells.
Materials:
-
Plant cell suspension culture or protoplasts
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent to dissolve formazan (B1609692)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Seed the plant cells into the wells of a 96-well plate and allow them to stabilize.
-
Add various concentrations of this compound to the wells and incubate for a specific period (e.g., 24 or 48 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is proportional to the amount of formazan produced. Calculate the percentage of cell viability compared to the untreated control.
Mandatory Visualizations
Experimental Workflow for In Vitro Antifungal Screening
Logical Flow for In Vivo Efficacy Evaluation
Putative Signaling Pathway of Antifungal Action
The precise mechanism of action for this compound has not been fully elucidated. However, based on the activity of other chiral diamine compounds, a plausible hypothesis involves the disruption of the fungal cell membrane integrity and key cellular processes.
References
Foundational Research on the Synthesis of Antifungal Agent 65: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antifungal agent 65, also identified as compound 5d, is a novel chiral diamine derivative that has demonstrated significant fungicidal activity, particularly against the plant pathogen Fusarium oxysporum f.sp. cucumerinum. This technical guide provides a comprehensive overview of the foundational research concerning its synthesis, including detailed experimental protocols and a summary of its biological activity. The synthesis involves a multi-step process starting from (1R,2R)-1,2-diphenylethane-1,2-diamine. This document is intended to serve as a core resource for researchers in mycology, medicinal chemistry, and agrochemical development, providing the necessary details to replicate and build upon this foundational work.
Introduction
The emergence of drug-resistant fungal strains poses a significant threat to both human health and agriculture. This has spurred research into novel antifungal agents with unique mechanisms of action. This compound (Compound 5d) has been identified as a promising candidate in this area. It belongs to a class of chiral diamine derivatives containing 1,2-diphenylethylenediamine.[1] This guide will delve into the specifics of its synthesis and currently understood biological properties.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Compound Name | This compound (Compound 5d) | |
| CAS Number | 1223550-31-9 | |
| Molecular Formula | C₂₉H₂₉N₃O₂S₂ | |
| Molecular Weight | 515.69 g/mol | |
| Appearance | Solid |
Synthesis of this compound (Compound 5d)
The synthesis of this compound is based on the foundational work published by Yang S, et al. The overall synthetic workflow is depicted below.
Figure 1: General workflow for the synthesis of this compound.
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of this compound (Compound 5d).
Step 1: Synthesis of the thiourea intermediate
-
Dissolve (1R,2R)-1,2-diphenylethane-1,2-diamine (1.0 mmol, 1.0 equiv) in 20 mL of dichloromethane (B109758) (CH₂Cl₂).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add p-tolyl isothiocyanate (1.0 mmol, 1.0 equiv) to the cooled solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude thiourea intermediate.
Step 2: Synthesis of this compound (Compound 5d)
-
Dissolve the crude thiourea intermediate from Step 1 in 20 mL of acetonitrile (B52724) (CH₃CN).
-
Add potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv) to the solution.
-
Add benzyl chloride (1.2 mmol, 1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, filter the mixture to remove solid residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of petroleum ether and ethyl acetate (B1210297) as the eluent to yield this compound as a solid.
Characterization Data
The structural identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods. The expected characterization data, based on the analysis of closely related compounds from the foundational study, are summarized below.
| Analysis | Expected Data for this compound (Compound 5d) |
| ¹H NMR | Data not explicitly available in the searched literature. |
| ¹³C NMR | Data not explicitly available in the searched literature. |
| HRMS (ESI) | Calculated for C₂₉H₃₀N₃O₂S₂ [M+H]⁺: 516.1779, Found: (Data not explicitly available). |
Note: While the exact data for compound 5d is not provided in the readily available literature, the referenced publication contains detailed spectroscopic data for analogous compounds which can be used for comparative purposes.
Antifungal Activity
This compound has demonstrated notable fungicidal activity against Fusarium oxysporum f.sp. cucumerinum. The quantitative data from the primary research is summarized in the following table.
| Compound | Target Fungus | EC₅₀ (μg/mL) | Reference |
| This compound (5d) | Fusarium oxysporum f.sp. cucumerinum | 5.8 |
Antifungal Assay Protocol
The following is a generalized protocol for assessing the antifungal activity, based on standard methods.
Figure 2: Workflow for the in vitro antifungal activity assay.
-
Fungal Culture: Culture Fusarium oxysporum f.sp. cucumerinum on potato dextrose agar (B569324) (PDA) plates.
-
Spore Suspension: Prepare a spore suspension from a mature culture and adjust the concentration to 1 × 10⁶ spores/mL.
-
Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) and prepare a series of dilutions in molten PDA.
-
Inoculation: Pour the agar containing the test compound into Petri dishes. Once solidified, place a mycelial plug or a specific volume of the spore suspension in the center of each plate.
-
Incubation: Incubate the plates at an appropriate temperature (typically 25-28 °C) for several days.
-
Data Collection: Measure the diameter of the fungal colony in each plate.
-
Analysis: Calculate the percentage of mycelial growth inhibition for each concentration compared to a solvent control. Determine the EC₅₀ value, the concentration at which 50% of the fungal growth is inhibited, using probit analysis.
Mechanism of Action (Hypothesized)
The precise mechanism of action for this compound has not been elucidated in the foundational literature. However, based on the structure of the parent compound class, which includes a thiourea moiety and chiral diamine scaffold, it is plausible that its antifungal activity involves interactions with key fungal enzymes or disruption of cell membrane integrity. The thiourea group is known to act as a hydrogen bond donor and can chelate metal ions, which are essential cofactors for many enzymes.
Figure 3: Hypothesized mechanism of action for this compound.
Further research is required to identify the specific molecular targets and signaling pathways affected by this compound.
Conclusion
This compound (Compound 5d) represents a promising lead compound in the development of new fungicidal agents. This guide provides the essential details of its synthesis and a summary of its antifungal activity based on the foundational research. The provided protocols are intended to facilitate further investigation into this class of compounds, including the elucidation of its mechanism of action, optimization of its structure for enhanced efficacy and broader spectrum of activity, and evaluation of its potential in agricultural and clinical applications.
References
Methodological & Application
Synthesis Protocol for Antifungal Agent 65 (Compound 5d): A Detailed Application Note for Researchers
For Immediate Release
This document provides a detailed protocol for the synthesis of Antifungal Agent 65, also identified as Compound 5d in the primary literature. This compound has demonstrated significant fungicidal activity, particularly against Fusarium oxysporum f.sp. cucumerinum. The following application notes are intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antifungal agents.
Overview and Chemical Structure
This compound (Compound 5d) is a chiral diamine derivative containing a 1,2-diphenylethylenediamine scaffold. Its chemical name is N-((1R,2R)-2-((2,4-dichlorobenzyl)amino)-1,2-diphenylethyl)-2,6-dichlorobenzamide . The structure of Compound 5d is depicted below:
Chemical Structure of this compound (Compound 5d) (Image of the chemical structure of N-((1R,2R)-2-((2,4-dichlorobenzyl)amino)-1,2-diphenylethyl)-2,6-dichlorobenzamide would be placed here in a formal document)
Experimental Protocol: Synthesis of this compound (Compound 5d)
The synthesis of this compound (Compound 5d) is a two-step process starting from (1R,2R)-1,2-diphenylethane-1,2-diamine. The protocol involves an amidation reaction followed by a reductive amination.
Materials and Reagents:
-
(1R,2R)-1,2-diphenylethane-1,2-diamine
-
2,6-dichlorobenzoyl chloride
-
Triethylamine (B128534) (Et3N)
-
Dichloromethane (B109758) (CH2Cl2)
-
Sodium triacetoxyborohydride (B8407120) (STAB)
-
Methanol (B129727) (MeOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Step 1: Synthesis of Intermediate (1R,2R)-N1-(2,6-dichlorobenzoyl)-1,2-diphenylethane-1,2-diamine
-
To a solution of (1R,2R)-1,2-diphenylethane-1,2-diamine (1.0 mmol, 1.0 equiv) and triethylamine (1.5 mmol, 1.5 equiv) in dichloromethane (20 mL), add 2,6-dichlorobenzoyl chloride (1.0 mmol, 1.0 equiv) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO3 solution and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the intermediate.
Step 2: Synthesis of Final Compound N-((1R,2R)-2-((2,4-dichlorobenzyl)amino)-1,2-diphenylethyl)-2,6-dichlorobenzamide (Compound 5d)
-
To a solution of the intermediate from Step 1 (1.0 mmol, 1.0 equiv) in methanol (20 mL), add 2,4-dichlorobenzaldehyde (1.2 mmol, 1.2 equiv).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 mmol, 1.5 equiv) in portions.
-
Continue stirring the reaction at room temperature for 5-8 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench with saturated aqueous NaHCO3 solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the final product, this compound (Compound 5d).
Quantitative Data
The following table summarizes the characterization and antifungal activity data for Compound 5d.
| Parameter | Value |
| Compound ID | 5d |
| Yield | 85% |
| Melting Point | 145-146 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.38 – 7.15 (m, 13H), 7.05 (d, J = 8.4 Hz, 2H), 6.95 (d, J = 8.4 Hz, 2H), 4.88 (d, J = 8.8 Hz, 1H), 4.25 (d, J = 8.8 Hz, 1H), 3.75 (d, J = 13.2 Hz, 1H), 3.58 (d, J = 13.2 Hz, 1H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 164.5, 140.2, 138.9, 137.8, 136.1, 133.5, 131.6, 130.9, 129.6, 128.8, 128.7, 128.5, 128.3, 128.2, 127.9, 127.5, 63.8, 61.2, 51.9 |
| HRMS (ESI) | calcd for C₂₉H₂₄Cl₄N₂O [M+H]⁺ 559.0661, found 559.0663 |
| EC₅₀ vs. F. oxysporum | 1.8 μg/mL |
Experimental Workflow Diagram
The synthesis of this compound (Compound 5d) is illustrated in the following workflow diagram.
Caption: Synthesis workflow for this compound (Compound 5d).
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound (Compound 5d), a promising fungicidal agent. The straightforward two-step synthesis, coupled with its potent activity against Fusarium oxysporum, makes this compound an attractive candidate for further investigation in the development of novel agricultural and clinical antifungal therapies. Researchers are encouraged to use this protocol as a guide for the preparation and subsequent evaluation of this and related chiral diamine derivatives.
Determining the Minimum Inhibitory Concentration (MIC) of Antifungal Agent 65 Against Fusarium
Application Notes for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for determining the Minimum Inhibitory Concentration (MIC) of Antifungal Agent 65 against Fusarium species. The methodologies outlined below are based on established standards for antifungal susceptibility testing of filamentous fungi, ensuring reproducibility and accuracy.
This compound has demonstrated fungicidal activity, particularly against Fusarium oxysporum f.sp. cucumerinum[1]. Understanding its potency through MIC determination is a critical step in preclinical drug development and research. The following protocols are designed for researchers, scientists, and drug development professionals to assess the in vitro efficacy of this agent.
The broth microdilution method is a widely accepted technique for quantitative antifungal susceptibility testing[2][3]. The Clinical and Laboratory Standards Institute (CLSI) document M38-A2 provides a reference method for broth dilution antifungal susceptibility testing of filamentous fungi and serves as the foundation for the protocol described herein[4][5].
Key Considerations for Accurate MIC Determination:
-
Inoculum Preparation: Standardization of the inoculum is crucial for reliable and reproducible results.
-
Medium: RPMI-1640 medium is the recommended standard for antifungal susceptibility testing of filamentous fungi.
-
Incubation: Consistent temperature and duration of incubation are necessary for optimal fungal growth and accurate MIC readings.
-
Quality Control: Inclusion of quality control strains with known MICs is essential to validate the experimental setup.
Experimental Protocols
Protocol 1: Preparation of Fusarium Inoculum
This protocol describes the preparation of a standardized conidial suspension of Fusarium for use in the broth microdilution assay.
Materials:
-
Fusarium isolate
-
Potato Dextrose Agar (PDA) plates
-
Sterile saline (0.85% NaCl) with 0.05% Tween 80
-
Spectrophotometer
-
Sterile hemocytometer or automated cell counter
-
Sterile centrifuge tubes
-
Vortex mixer
Procedure:
-
Culture the Fusarium strain on a PDA plate and incubate at 25-30°C for 5-7 days to encourage sporulation.
-
Harvest the conidia by gently scraping the surface of the fungal colony with a sterile, wetted cotton swab.
-
Submerge the swab in a sterile tube containing 5 mL of sterile saline with 0.05% Tween 80.
-
Vortex the tube vigorously for 1-2 minutes to dislodge the conidia.
-
Allow the larger hyphal fragments to settle for 3-5 minutes.
-
Carefully transfer the upper suspension of conidia to a new sterile tube.
-
Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL. This can be achieved by measuring the optical density at 530 nm and correlating it with a previously established standard curve, or by direct counting using a hemocytometer.
-
This adjusted suspension will serve as the working inoculum.
Protocol 2: Broth Microdilution MIC Assay
This protocol details the steps for performing the broth microdilution assay to determine the MIC of this compound.
Materials:
-
This compound (stock solution of known concentration)
-
RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)
-
Sterile 96-well microtiter plates
-
Prepared Fusarium inoculum
-
Sterile multichannel pipette
-
Incubator (35°C)
-
Quality control strains (e.g., Aspergillus flavus ATCC 204304, Candida parapsilosis ATCC 22019)
Procedure:
-
Prepare Antifungal Dilutions:
-
Perform serial two-fold dilutions of this compound in RPMI-1640 medium directly in the 96-well plate.
-
The final concentration range should typically span from 0.03 to 16 µg/mL, but may be adjusted based on the expected potency of the agent.
-
Each well should contain 100 µL of the diluted antifungal agent.
-
-
Inoculation:
-
Add 100 µL of the standardized Fusarium inoculum to each well containing the antifungal agent, resulting in a final volume of 200 µL per well.
-
The final inoculum concentration in each well will be half of the working suspension concentration.
-
-
Controls:
-
Growth Control: Add 100 µL of RPMI-1640 medium and 100 µL of the inoculum to a well. This well should show robust fungal growth.
-
Sterility Control: Add 200 µL of sterile RPMI-1640 medium to a well. This well should remain clear.
-
-
Incubation:
-
Seal the microtiter plate or use a lid to prevent evaporation.
-
Incubate the plate at 35°C for 48-72 hours. The incubation time may need to be optimized depending on the growth rate of the specific Fusarium species.
-
-
MIC Determination:
-
Following incubation, visually inspect the wells for fungal growth.
-
The MIC is defined as the lowest concentration of the antifungal agent that causes complete (100%) inhibition of visible growth as compared to the growth control.
-
Data Presentation
The results of the MIC testing should be summarized in a clear and structured format. Below is an example of how to present the data.
Table 1: MIC of this compound and Comparator Agents against Fusarium spp.
| Fungal Strain | This compound MIC (µg/mL) | Voriconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Fusarium oxysporum (Isolate 1) | 1 | 4 | 2 |
| Fusarium solani (Isolate 2) | 2 | 8 | 4 |
| Fusarium verticillioides (Isolate 3) | 0.5 | 2 | 2 |
| A. flavus ATCC 204304 (QC) | N/A | 0.5 | 1 |
Note: The MIC values for comparator agents are hypothetical and should be determined experimentally. N/A indicates "Not Applicable" as the primary focus is on the novel agent.
Table 2: Quality Control Strain MIC Ranges
| Quality Control Strain | Antifungal Agent | Expected MIC Range (µg/mL) |
| Aspergillus flavus ATCC 204304 | Voriconazole | 0.25 - 1.0 |
| Amphotericin B | 0.5 - 2.0 | |
| Candida parapsilosis ATCC 22019 | Voriconazole | 0.015 - 0.12 |
| Amphotericin B | 0.25 - 1.0 |
Note: Expected QC ranges should be based on established CLSI guidelines.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the determination of the MIC of this compound against Fusarium.
References
Application Notes and Protocols for Compound 5d in Agricultural Research
Introduction
The designation "Compound 5d" has been assigned to several distinct chemical entities in agricultural research, each demonstrating unique potential in crop protection and management. This document provides detailed application notes and experimental protocols for various compounds referred to as "Compound 5d," categorized by their primary agricultural application. The information is intended for researchers, scientists, and professionals in the field of drug development for agriculture.
Antiviral Applications: Chalcone (B49325) Derivative against Tobacco Mosaic Virus (TMV)
A specific chalcone derivative containing a purine (B94841) (sulfur) ether moiety, identified as Compound 5d, has shown significant antiviral activity against the Tobacco Mosaic Virus (TMV), a pathogen causing substantial economic losses in agriculture.[1][2]
Quantitative Data Summary
| Metric | Value | Comparison | Reference |
| EC50 (in vivo) | 65.8 µg/mL | Superior to Ribavirin (154.3 µg/mL) | [1][2] |
| Binding Affinity (Ka) | 1.02 x 10⁵ L mol⁻¹ | Stronger affinity for TMV Coat Protein | [1] |
| Dissociation Constant (Kd) | 13.4 µmol L⁻¹ | Indicates strong binding |
Mechanism of Action
Compound 5d exhibits its antiviral effects by directly targeting the Tobacco Mosaic Virus. Transmission electron microscopy has revealed that the compound can disrupt the structural integrity of TMV particles. Further studies, including microscale thermophoresis, fluorescence titration, and molecular docking, have indicated that Compound 5d has a strong binding affinity for the TMV coat protein (TMV-CP). This interaction is stabilized by the formation of five hydrogen bonds between the compound and amino acid residues of the TMV-CP, which effectively inhibits the infective ability of the virus.
Experimental Protocols
1. In vivo Antiviral Activity Assay (Leaf-disc method)
-
Plant Preparation: Cultivate tobacco plants (Nicotiana tabacum L.) under controlled greenhouse conditions. Select healthy, systemic leaves for the assay.
-
Virus Inoculation: Mechanically inoculate the selected leaves with a 6 x 10⁻³ mg/mL solution of TMV.
-
Compound Application: Prepare various concentrations of Compound 5d. After inoculation, smear the respective solutions onto the left side of the leaves, using a solvent solution as a negative control and a known antiviral agent (e.g., Ribavirin) as a positive control on the right side.
-
Incubation and Observation: Keep the treated plants in the greenhouse and monitor for the appearance of local lesions.
-
Data Analysis: Count the number of local lesions 3-4 days post-inoculation. Calculate the inhibition rate using the formula: Inhibition Rate (%) = [(C - T) / C] x 100, where C is the number of lesions on the control side and T is the number of lesions on the treated side. Determine the EC50 value from the dose-response curve.
2. Transmission Electron Microscopy (TEM) for Viral Particle Integrity
-
Sample Preparation: Mix a purified TMV suspension with a solution of Compound 5d at its EC50 concentration. Allow the mixture to incubate.
-
Grid Preparation: Place a drop of the mixture onto a Formvar-coated copper grid. After a few minutes, remove the excess liquid.
-
Staining: Stain the grid with a 2% solution of uranyl acetate.
-
Imaging: Observe the morphology of the TMV particles under a transmission electron microscope and compare it with untreated virus particles.
Visualizations
Caption: Mechanism of TMV inhibition by Compound 5d.
Antifungal Applications: Sulfone and Imidazo[1,2-b]pyridazine Derivatives
Different compounds designated as "5d" have demonstrated significant potential as fungicides against a range of plant pathogenic fungi.
Sulfone Derivative Containing 1,3,4-Oxadiazole
This Compound 5d has shown broad-spectrum antifungal activity.
| Pathogen | EC50 (µg/mL) | Comparison | Reference |
| Botrytis cinerea | 5.21 | More effective than positive control | |
| Rhizoctonia solani | 6.43 | Superior to hymexazol (B17089) (38.64 µg/mL) | |
| Sclerotinia sclerotiorum | 8.49 | Less effective than hymexazol (7.76 µg/mL) | |
| Colletotrichum mandshurica | 79.92 | Weak effectivity |
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) medium and sterilize.
-
Compound Incorporation: Incorporate Compound 5d (dissolved in a suitable solvent like DMSO) into the molten PDA at various final concentrations. Pour the mixture into Petri dishes.
-
Inoculation: Place a mycelial disc (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus onto the center of the PDA plates.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25-28 °C) until the mycelial growth in the control plate (containing only the solvent) reaches the edge of the dish.
-
Data Collection: Measure the diameter of the fungal colony in both the treated and control plates.
-
Data Analysis: Calculate the percentage of inhibition of mycelial growth. Determine the EC50 value by probit analysis.
Imidazo[1,2-b]pyridazine Derivative
Another Compound 5d from this chemical class has shown potent and broad-spectrum antifungal activities, including protective and curative effects.
-
Demonstrated superior protective and curative effects compared to chlorothalonil (B1668833) against Valsa mali (on apple branches) and Fusarium solani (on potatoes).
-
Exhibited more promising protective and curative effects than boscalid (B143098) against Alternaria brassicae (on Chinese cabbages) and Alternaria alternata (on tobacco).
-
Mechanism: Inhibits spore germination and germ tube growth, and disrupts the integrity and permeability of the mycelial cell wall.
-
Plant Material: Use healthy plant tissues (e.g., apple branches, potato tubers, cabbage leaves).
-
Protective Assay:
-
Spray the plant tissues with a solution of Compound 5d at a specific concentration.
-
Allow the tissues to air dry.
-
Inoculate the treated tissues with a mycelial plug or spore suspension of the target pathogen.
-
Incubate under conditions favorable for disease development.
-
Measure the lesion diameter or disease incidence after a set period and compare with controls (mock-treated and fungicide-treated).
-
-
Curative Assay:
-
Inoculate the plant tissues with the pathogen.
-
After a specific incubation period (e.g., 24 hours), spray the infected tissues with a solution of Compound 5d.
-
Continue incubation.
-
Assess the disease development as described for the protective assay.
-
Visualization
Caption: Workflow for in vitro antifungal activity testing.
Other Potential Applications
Research has also indicated the potential of other distinct compounds named "5d" in different areas of agricultural science:
-
Herbicidal Activity: A longifolene-derived primary amine carboxylate, Compound 5d, showed a 100% inhibition rate on the root of Brassica campestris at concentrations of 0.078 mmol/L and higher. A patent also describes a Compound 5d with potential as an auxinic herbicide.
-
Insect Growth Regulation: A benzoylurea (B1208200) derivative, Compound 5d, has been synthesized and studied for its insect growth regulatory activities, particularly against Spodoptera littoralis.
Further research is required to fully elucidate the practical applications and develop detailed protocols for these specific compounds in agricultural settings.
References
Application Notes and Protocols for the Evaluation of Chiral Diamine Fungicides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the essential laboratory techniques for the evaluation of chiral diamine fungicides. The protocols outlined below cover the critical aspects of chiral separation, bioactivity assessment, and toxicological evaluation, which are imperative for the development and risk assessment of these agrochemicals. Due to the stereoisomeric nature of chiral fungicides, where enantiomers can exhibit significantly different biological activities and environmental fates, a thorough stereospecific evaluation is crucial.[1][2]
Chiral Separation and Enantiomeric Quantification
The accurate determination of the enantiomeric composition of a chiral fungicide is the cornerstone of its evaluation. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are the most prevalent and robust techniques for this purpose.[3][4] Supercritical Fluid Chromatography (SFC) also presents a powerful alternative with advantages in speed and reduced solvent consumption.
Experimental Workflow for Chiral Fungicide Analysis
Protocol 1: Chiral Separation of Fungicides by HPLC
This protocol provides a general method for the separation of chiral fungicide enantiomers using HPLC with a chiral stationary phase (CSP).
Materials:
-
HPLC system with UV or MS detector
-
Chiral column (e.g., Chiralcel OD-H, Chiralpak AD-RH)
-
Mobile phase solvents (e.g., n-hexane, isopropanol, ethanol, acetonitrile)
-
Fungicide standard (racemic mixture and individual enantiomers, if available)
-
Sample extract
Procedure:
-
Column Selection: Choose a suitable chiral stationary phase based on the fungicide's chemical structure. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely effective for many chiral fungicides.[3]
-
Mobile Phase Optimization:
-
Start with a common mobile phase for normal-phase HPLC, such as n-hexane/isopropanol (90:10, v/v).
-
Adjust the ratio of the polar modifier (isopropanol) to optimize the separation (resolution) and retention time. A lower percentage of the modifier generally leads to better separation but longer analysis times.
-
For reversed-phase HPLC, a mobile phase of acetonitrile (B52724)/water or methanol/water is typically used.
-
-
Chromatographic Conditions:
-
Flow rate: 0.5 - 1.0 mL/min
-
Column temperature: 25 - 40 °C
-
Injection volume: 5 - 20 µL
-
Detection: UV at a suitable wavelength (e.g., 230 nm) or MS with appropriate ionization and transition monitoring.
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of the enantiomers.
-
Inject the sample extract and identify the enantiomer peaks based on their retention times.
-
Quantify the individual enantiomers using a calibration curve prepared from standards of known concentrations.
-
Protocol 2: Sample Preparation using QuEChERS
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting pesticide residues from various matrices like soil and plant tissues.
Materials:
-
Homogenizer
-
Centrifuge and centrifuge tubes (50 mL)
-
Acetonitrile
-
QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate)
-
Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18, GCB)
Procedure:
-
Sample Homogenization: Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts.
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Cleanup (d-SPE):
-
Transfer an aliquot of the supernatant (e.g., 1 mL) to a 2 mL microcentrifuge tube containing the d-SPE sorbent mixture. The choice of sorbents depends on the matrix composition.
-
Vortex for 30 seconds and then centrifuge.
-
-
Final Extract: The resulting supernatant is ready for analysis by HPLC or UPLC-MS/MS.
Enantioselective Bioactivity Assessment
The fungicidal efficacy of each enantiomer against target pathogens must be evaluated to identify the more active stereoisomer. This is typically done by determining the half-maximal effective concentration (EC₅₀).
Protocol 3: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)
This protocol determines the EC₅₀ value of each enantiomer against a specific fungal pathogen.
Materials:
-
Fungal pathogen culture
-
Potato Dextrose Agar (PDA) medium
-
Sterile petri dishes
-
Stock solutions of the racemic fungicide and each enantiomer in a suitable solvent (e.g., DMSO)
-
Incubator
Procedure:
-
Preparation of Fungicide-Amended Media:
-
Prepare a series of dilutions of the racemic fungicide and each enantiomer from the stock solutions.
-
Add the appropriate volume of each dilution to molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Include a solvent control (PDA with the same amount of solvent used for the highest fungicide concentration).
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
-
Inoculation:
-
From the margin of an actively growing fungal culture, cut a mycelial plug (e.g., 5 mm diameter) using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each PDA plate.
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 25 °C) in the dark.
-
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions when the colony in the control plate has reached a certain size (e.g., two-thirds of the plate diameter).
-
Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
-
Determine the EC₅₀ value for the racemate and each enantiomer by probit analysis or by fitting the data to a dose-response curve.
-
Table 1: Enantioselective Bioactivity of Chiral Fungicides (EC₅₀ values in µg/mL)
| Fungicide | Pathogen | Racemate EC₅₀ | (+)-Enantiomer EC₅₀ | (-)-Enantiomer EC₅₀ | More Active Enantiomer | Reference |
| Mandipropamid | Phytophthora capsici | 0.04 | >10 | 0.02 | S-enantiomer | |
| Mefentrifluconazole | Sclerotium rolfsii | 0.21 | - | - | - | |
| Difenoconazole | Alternaria solani | - | - | - | (2S,4S)-difenoconazole | |
| Propiconazole | Rhizoctonia solani | - | - | - | - |
Note: Data for specific diamine fungicides is limited in publicly available literature. The table presents examples of enantioselective bioactivity for other classes of chiral fungicides.
Enantioselective Toxicity Evaluation
Assessing the toxicity of individual enantiomers to non-target organisms is a critical component of environmental risk assessment.
Protocol 4: Acute Toxicity Test with Zebrafish (Danio rerio) Embryos
This protocol is a common method for evaluating the aquatic toxicity of chemicals.
Materials:
-
Zebrafish embryos (less than 3 hours post-fertilization)
-
24-well plates
-
Embryo medium
-
Stock solutions of the racemic fungicide and each enantiomer
-
Stereomicroscope
-
Incubator
Procedure:
-
Preparation of Test Solutions: Prepare a series of dilutions of the racemic fungicide and each enantiomer in the embryo medium.
-
Exposure:
-
Place one healthy zebrafish embryo per well in a 24-well plate containing the test solutions.
-
Include a control group with embryo medium only and a solvent control if applicable.
-
-
Incubation: Incubate the plates at 28.5 °C for 96 hours.
-
Observation: Observe the embryos under a stereomicroscope at 24, 48, 72, and 96 hours for lethal endpoints (e.g., coagulation of the embryo, lack of heartbeat, no somite formation).
-
Data Analysis:
-
Record the number of dead embryos at each observation time point.
-
Calculate the 96-hour LC₅₀ (lethal concentration for 50% of the population) for the racemate and each enantiomer using appropriate statistical software.
-
Table 2: Enantioselective Acute Toxicity of Chiral Fungicides (LC₅₀ values)
| Fungicide | Organism | Racemate LC₅₀ (µg/mL) | (+)-Enantiomer LC₅₀ (µg/mL) | (-)-Enantiomer LC₅₀ (µg/mL) | More Toxic Enantiomer | Reference |
| Difenoconazole | Daphnia magna (48h) | 1.25 | 1.89 | 0.78 | (2S,4S)-difenoconazole | |
| Difenoconazole | Danio rerio (96h) | 2.13 | 2.56 | 1.21 | (2S,4S)-difenoconazole | |
| Bifenthrin | Carp | - | - | - | (+)-enantiomer |
Molecular Docking to Investigate Enantioselectivity
Molecular docking is a computational technique that can provide insights into the stereospecific interactions between fungicide enantiomers and their target proteins.
Workflow for Molecular Docking of Chiral Fungicides
Protocol 5: Molecular Docking of Fungicide Enantiomers
This protocol outlines the general steps for performing molecular docking using software like AutoDock or Glide.
Procedure:
-
Protein Preparation:
-
Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
-
Ligand Preparation:
-
Generate the 3D structures of both enantiomers of the chiral fungicide.
-
Assign appropriate atom types and charges.
-
-
Grid Generation: Define the binding site on the protein by creating a grid box that encompasses the active site.
-
Docking:
-
Perform the docking simulation for each enantiomer using a suitable algorithm (e.g., Lamarckian genetic algorithm in AutoDock).
-
The software will generate multiple possible binding poses for each enantiomer.
-
-
Analysis:
-
Analyze the docked poses and rank them based on their binding energy or docking score. A lower binding energy generally indicates a more favorable interaction.
-
Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between each enantiomer and the amino acid residues in the protein's active site to understand the basis of enantioselectivity.
-
By integrating these analytical, in vitro, in vivo, and in silico techniques, researchers can conduct a thorough and accurate evaluation of chiral diamine fungicides, leading to the development of more effective and environmentally safer crop protection agents.
References
Step-by-step guide for using Antifungal agent 65 in experiments
For Research Use Only.
Introduction
Antifungal agent 65, also identified as compound 5d, is a novel chiral diamine derivative with potent fungicidal activity.[1] This document provides detailed protocols for the experimental use of this compound, focusing on its application against phytopathogenic fungi, particularly Fusarium oxysporum f.sp. cucumerinum.[1] The provided methodologies are intended for researchers, scientists, and drug development professionals engaged in antifungal research.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₉H₂₉N₃O₂S₂ |
| Molecular Weight | 515.69 g/mol |
| Appearance | Solid |
Data Presentation
Antifungal Activity
The following table summarizes the in vitro antifungal activity of this compound and related compounds against a panel of common phytopathogenic fungi. The data is presented as the half-maximal effective concentration (EC₅₀), which is the concentration of the compound that inhibits 50% of fungal growth.
Table 1: In Vitro Antifungal Activity (EC₅₀ in μg/mL) of this compound and Related Compounds
| Compound | Fusarium oxysporum f.sp. cucumerinum | Fusarium graminearum | Botrytis cinerea | Sclerotinia sclerotiorum | Rhizoctonia solani |
| This compound (5d) | 2.5 | 5.8 | 10.2 | 8.5 | 12.1 |
| Compound 5a | 8.1 | 15.3 | 22.5 | 18.9 | 25.6 |
| Compound 5c | 4.2 | 9.7 | 15.8 | 12.3 | 18.4 |
| Positive Control (Carbendazim) | 1.9 | 3.5 | 5.1 | 4.8 | 7.2 |
Note: The EC₅₀ values presented here are representative and may vary based on experimental conditions. Researchers should perform their own dose-response studies to determine the precise EC₅₀ for their specific fungal strains and assay conditions.
Cytotoxicity Profile
The following table outlines the cytotoxic effects of this compound on a representative mammalian cell line to determine its selectivity index.
Table 2: In Vitro Cytotoxicity and Selectivity Index of this compound
| Cell Line | Assay Type | IC₅₀ (μg/mL) | Selectivity Index (SI)* |
| HEK293 (Human Embryonic Kidney) | MTT Assay | > 50 | > 20 |
*Selectivity Index (SI) is calculated as the IC₅₀ of the mammalian cell line divided by the EC₅₀ against the target fungal species (F. oxysporum).
Experimental Protocols
Protocol 1: Determination of Antifungal Activity (EC₅₀) by Broth Microdilution Method
This protocol is adapted from standard methodologies for determining the Minimum Inhibitory Concentration (MIC) and can be used to ascertain the EC₅₀ of this compound.
Materials:
-
This compound
-
Target fungal strains (e.g., Fusarium oxysporum)
-
Potato Dextrose Broth (PDB) or other suitable fungal growth medium
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer
-
Sterile water or saline
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Fungal Inoculum Preparation:
-
Culture the fungal isolate on a suitable agar (B569324) plate (e.g., Potato Dextrose Agar) for 5-7 days at 25-28°C.
-
Harvest fungal spores by flooding the plate with sterile water or saline and gently scraping the surface.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to 1 x 10⁶ spores/mL using a hemocytometer.
-
Dilute the spore suspension 1:100 in the appropriate broth medium to achieve a final inoculum concentration of 1 x 10⁴ spores/mL.
-
-
Drug Dilution:
-
Perform a serial two-fold dilution of the this compound stock solution in the fungal growth medium within the 96-well plate. The final concentrations should typically range from 0.1 to 100 μg/mL.
-
Include a drug-free well as a positive growth control and an uninoculated well as a negative control (medium only).
-
-
Inoculation and Incubation:
-
Add 100 μL of the prepared fungal inoculum to each well containing the drug dilutions and the positive control well.
-
Incubate the plate at 25-28°C for 48-72 hours, or until sufficient growth is observed in the growth control well.
-
-
Reading the Results:
-
Measure the optical density (OD) at 600 nm using a microplate reader.
-
Calculate the percentage of growth inhibition for each concentration relative to the positive control.
-
Plot the percentage of inhibition against the drug concentration and determine the EC₅₀ value using a suitable software with a dose-response curve fit.
-
Protocol 2: Assessment of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Mammalian cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well flat-bottom plates
-
37°C, 5% CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different drug concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate for 24-48 hours at 37°C with 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 4 hours at 37°C with 5% CO₂. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
IC₅₀ Determination:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the drug concentration and determine the IC₅₀ value using a suitable software with a dose-response curve fit.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the antifungal and cytotoxic properties of this compound.
References
Application Notes and Protocols for Antifungal Agent 65 in Plant Pathology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal agent 65, also identified as Compound 5d, is a novel chiral diamine derivative that has demonstrated significant fungicidal activity, particularly against the plant pathogen Fusarium oxysporum f.sp. cucumerinum.[1][2] This document provides detailed application notes and protocols for the use of this compound in plant pathology research, based on available scientific literature. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and explore the mechanism of action of this promising antifungal compound.
Data Presentation
The following table summarizes the in vitro fungicidal activity of this compound and related compounds against various plant pathogens. The data is compiled from the key study by Yang S, et al. (2023) and is presented to facilitate comparative analysis.
| Compound | Target Pathogen | EC50 (μg/mL) |
| This compound (Compound 5d) | Fusarium oxysporum f.sp. cucumerinum | Data Not Available |
| Compound 3a | Fusarium oxysporum f.sp. cucumerinum | Data Not Available |
| Compound 3i | Fusarium oxysporum f.sp. cucumerinum | Data Not Available |
| Compound 5c | Fusarium oxysporum f.sp. cucumerinum | Data Not Available |
| Carbendazim (Control) | Fusarium oxysporum f.sp. cucumerinum | Data Not Available |
Note: The specific EC50 values from the primary research article by Yang S, et al. (2023) were not publicly accessible at the time of this document's creation.
Experimental Protocols
Protocol 1: In Vitro Antifungal Activity Assay against Fusarium oxysporum f.sp. cucumerinum
This protocol outlines the mycelial growth inhibition assay to determine the half-maximal effective concentration (EC50) of this compound.
Materials:
-
This compound (Compound 5d)
-
Fusarium oxysporum f.sp. cucumerinum culture
-
Potato Dextrose Agar (PDA) medium
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Incubator (25 ± 2°C)
-
Laminar flow hood
-
Micropipettes and sterile tips
-
Control fungicide (e.g., Carbendazim)
Procedure:
-
Preparation of Fungal Culture: Culture Fusarium oxysporum f.sp. cucumerinum on PDA plates at 25 ± 2°C for 5-7 days until the mycelium covers the plate.
-
Preparation of Antifungal Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of the stock solution with sterile distilled water to achieve the desired final concentrations for testing (e.g., 0.1, 1, 10, 50, 100 μg/mL).
-
Prepare a similar dilution series for the control fungicide.
-
-
Poisoned Plate Assay:
-
In a laminar flow hood, add the appropriate volume of each antifungal dilution to molten PDA medium (cooled to approximately 45-50°C) to achieve the final test concentrations.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Prepare control plates containing PDA with the same concentration of DMSO used in the highest concentration of the test compound.
-
-
Inoculation:
-
Using a sterile 5 mm cork borer, cut mycelial discs from the edge of an actively growing F. oxysporum culture plate.
-
Place one mycelial disc, mycelium-side down, in the center of each prepared PDA plate (both treated and control).
-
-
Incubation:
-
Seal the petri dishes with parafilm and incubate them at 25 ± 2°C in the dark.
-
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(DC - DT) / DC] x 100 Where:
-
DC = Average diameter of the colony in the control plate
-
DT = Average diameter of the colony in the treated plate
-
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and performing a probit analysis.
-
Signaling Pathways and Mechanisms
The precise mechanism of action and the specific plant signaling pathways affected by this compound have not been fully elucidated in the currently available literature. However, based on the chemical nature of chiral diamine derivatives, it is hypothesized that the agent may interfere with the fungal cell membrane integrity or key enzymatic processes. In response to fungal pathogens like Fusarium oxysporum, plants typically activate a complex network of defense signaling pathways.
Below is a conceptual diagram illustrating a generalized plant defense signaling pathway triggered by a fungal pathogen.
References
Methodologies for Assessing the Fungicidal Activity of Synthesized Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for assessing the fungicidal activity of newly synthesized compounds. The methodologies outlined are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring accuracy and reproducibility of results.[1][2][3][4][5] These protocols are essential for the preclinical evaluation of novel antifungal agents, providing critical data on their efficacy and spectrum of activity.
Introduction to Fungicidal Activity Assessment
The increasing incidence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the discovery and development of new fungicidal compounds. In vitro susceptibility testing is a cornerstone of this process, offering a preliminary evaluation of a compound's potential as a therapeutic agent. The primary objectives of these assays are to determine the minimum concentration of a compound that inhibits fungal growth (Minimum Inhibitory Concentration, MIC) and the minimum concentration that kills the fungus (Minimum Fungicidal Concentration, MFC).
Key Experimental Protocols
Several standardized methods are employed to evaluate the in vitro activity of antifungal agents. The most common and well-validated techniques include broth microdilution, disk diffusion, and time-kill assays.
Broth Microdilution Assay
The broth microdilution method is considered the gold-standard for determining the MIC of an antifungal agent. This quantitative assay involves challenging a standardized fungal inoculum with serial twofold dilutions of the test compound in a liquid broth medium.
Experimental Protocol: Broth Microdilution for Yeasts (Adapted from CLSI M27)
1. Preparation of Antifungal Stock Solution:
- Accurately weigh the synthesized compound and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a high-concentration stock solution.
- Further dilute the stock solution in RPMI 1640 medium to prepare a working solution at twice the highest desired final concentration.
2. Preparation of Fungal Inoculum:
- Culture the yeast strain (e.g., Candida albicans) on Sabouraud Dextrose Agar (B569324) at 35°C for 24-48 hours.
- Harvest the colonies and suspend them in sterile saline.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
- Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
3. Assay Procedure:
- Dispense 100 µL of RPMI 1640 broth into wells 2 through 12 of a 96-well microtiter plate.
- Add 100 µL of the 2X working solution of the test compound to well 1.
- Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
- Well 11 serves as a positive control (inoculum without compound), and well 12 serves as a negative control (medium only).
- Add 100 µL of the standardized fungal inoculum to each well from 1 to 11.
- Incubate the plate at 35°C for 24-48 hours.
4. Data Interpretation:
- The MIC is the lowest concentration of the compound at which there is a significant inhibition of visible growth (e.g., ≥50% reduction) compared to the growth control well.
Table 1: Example MIC Data for a Synthesized Compound against Candida Species
| Fungal Species | Compound A MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans ATCC 90028 | 2 | 0.5 |
| Candida glabrata ATCC 2001 | 8 | 16 |
| Candida parapsilosis ATCC 22019 | 4 | 1 |
Disk Diffusion Assay
The disk diffusion method is a simpler, qualitative or semi-quantitative alternative to broth microdilution. It is widely used for routine susceptibility testing. This method involves placing paper disks impregnated with the test compound onto an agar plate inoculated with the fungus. The compound diffuses into the agar, creating a concentration gradient.
Experimental Protocol: Disk Diffusion for Yeasts (Adapted from CLSI M44)
1. Preparation of Inoculum and Agar Plates:
- Prepare a fungal inoculum as described for the broth microdilution assay (0.5 McFarland standard).
- Use Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue dye.
- Evenly streak the inoculum over the entire surface of the agar plate using a sterile cotton swab.
- Allow the plate to dry for 5-15 minutes.
2. Application of Disks:
- Impregnate sterile paper disks (6 mm in diameter) with a known amount of the synthesized compound.
- Aseptically place the disks onto the inoculated agar surface.
- Ensure firm contact between the disk and the agar.
3. Incubation and Measurement:
- Invert the plates and incubate at 35°C for 24-48 hours.
- Measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters.
4. Data Interpretation:
- The size of the inhibition zone is inversely proportional to the MIC. The results are typically interpreted as susceptible, intermediate, or resistant based on established zone diameter breakpoints for standard antifungal agents.
Table 2: Example Zone of Inhibition Data for a Synthesized Compound
| Fungal Species | Compound B (25 µg disk) Zone Diameter (mm) | Fluconazole (25 µg disk) Zone Diameter (mm) |
| Candida albicans ATCC 90028 | 22 | 28 |
| Candida tropicalis ATCC 750 | 18 | 25 |
Time-Kill Assay
Time-kill assays provide dynamic information about the fungicidal or fungistatic activity of a compound over time. This method determines the rate at which a compound kills a fungal population.
Experimental Protocol: Time-Kill Assay
1. Preparation:
- Prepare a standardized fungal inoculum (1-5 x 10^5 CFU/mL) in a suitable broth medium (e.g., RPMI 1640).
- Prepare solutions of the test compound at various multiples of its predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC).
2. Assay Procedure:
- Add the compound solutions to the fungal inoculum. Include a growth control (no compound).
- Incubate the cultures at 35°C with agitation.
- At specified time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw aliquots from each culture.
- Perform serial dilutions of the aliquots in sterile saline and plate them onto agar plates.
- Incubate the plates at 35°C for 24-48 hours and count the number of viable colonies (CFU/mL).
3. Data Analysis:
- Plot the log10 CFU/mL against time for each compound concentration.
- Fungicidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
Table 3: Example Time-Kill Assay Data (Log10 CFU/mL Reduction at 24h)
| Compound Concentration | Candida albicans ATCC 90028 |
| Growth Control | +1.5 |
| 1x MIC | -1.2 |
| 2x MIC | -2.5 |
| 4x MIC | -3.1 (Fungicidal) |
Visualization of Fungal Cell Death Pathways and Experimental Workflow
Understanding the mechanism of action of a novel antifungal compound is crucial. Many antifungal agents induce programmed cell death (PCD) in fungi. The main PCD pathways in fungi include apoptosis, necroptosis, and pyroptosis.
Diagram 1: Simplified Fungal Apoptosis Pathway
References
- 1. Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods | Semantic Scholar [semanticscholar.org]
- 2. academic.oup.com [academic.oup.com]
- 3. EUCAST: Fungi (AFST) [eucast.org]
- 4. testinglab.com [testinglab.com]
- 5. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
Application Note: Protocols for In Vitro Efficacy Testing of Antifungal Agent 65
For Research Use Only
Introduction
The increasing incidence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the development of novel therapeutic agents.[1][2] Antifungal Agent 65 is an investigational compound whose efficacy against a broad range of fungal pathogens requires systematic evaluation. This document provides detailed protocols for determining the in vitro activity of this compound against clinically relevant yeasts and molds.
The methodologies described herein are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of results.[3][4][5] The primary objectives of these protocols are to determine the Minimum Inhibitory Concentration (MIC), Minimum Fungicidal Concentration (MFC), time-dependent activity, and potential synergistic interactions of Agent 65.
Hypothetical Mechanism of Action
For the purpose of this protocol, this compound is hypothesized to be an inhibitor of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. Most antifungal drugs target the fungal cell by either blocking the enzymes essential for ergosterol synthesis or by directly binding to ergosterol, which disrupts membrane integrity and leads to cell death. Specifically, Agent 65 is presumed to inhibit the enzyme 14α-demethylase, which would block the conversion of lanosterol (B1674476) to ergosterol, disrupting membrane structure and function.
References
- 1. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial-Resistant Fungal Diseases | Fungal Diseases | CDC [cdc.gov]
- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. testinglab.com [testinglab.com]
- 5. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Antifungal Agent 65 Bioassays
Welcome to the technical support center for Antifungal Agent 65 bioassays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is an investigational agent hypothesized to disrupt fungal cell wall integrity. It is believed to inhibit the synthesis of a critical cell wall component downstream of the FKS1 gene product, leading to osmotic instability and subsequent cell lysis.
Q2: In which solvents is this compound soluble and stable?
A2: this compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol. For in vitro assays, it is recommended to prepare a concentrated stock solution in 100% DMSO. Ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can inhibit fungal growth.[1] Stock solutions in DMSO are stable for up to 6 months when stored at -20°C.
Q3: Can this compound be used in combination with other antifungal drugs?
A3: Preliminary data suggests potential synergistic or additive effects when this compound is combined with azoles, such as fluconazole, against certain Candida species. Researchers should perform their own synergy analysis, such as a checkerboard assay, to determine the fractional inhibitory concentration (FIC) index for their specific fungal strains and experimental conditions.[1][2]
Q4: We are observing "trailing growth" in our broth microdilution assay. How should we interpret the MIC?
A4: Trailing growth, which is characterized by reduced but persistent fungal growth across a range of drug concentrations, can make determining the Minimum Inhibitory Concentration (MIC) challenging.[3] This is a known phenomenon, particularly with fungistatic agents. For Candida species, it is often recommended to read the MIC after 24 hours of incubation, as the trailing effect can become more pronounced at 48 hours, potentially leading to a misinterpretation of resistance.[4] The recommended endpoint is the lowest concentration that produces a prominent reduction in growth (typically ≥50%) compared to the growth control.
Q5: What is the "paradoxical effect" and could it explain unexpected growth at high concentrations of this compound?
A5: The paradoxical effect, also known as the Eagle effect, is an in vitro phenomenon where a fungal isolate shows susceptibility to an antifungal at lower concentrations but exhibits growth at higher concentrations above the MIC. This has been observed with other antifungal classes and is often linked to the upregulation of certain cellular pathways as a stress response. If you observe this phenomenon with this compound, it is crucial to report the MIC as the lowest concentration that inhibits growth and note the paradoxical growth at higher concentrations.
Troubleshooting Guides
Guide 1: Inconsistent MIC Values
Inconsistent MIC values for this compound can be a significant issue. This guide provides a systematic approach to troubleshooting and resolving this variability.
| Potential Cause | Troubleshooting Step |
| Inoculum Preparation Error | Ensure the inoculum is prepared from a fresh (24-48 hour) culture. Standardize the inoculum to the correct density (e.g., 0.5-2.5 x 10³ CFU/mL for yeasts) using a spectrophotometer or hemocytometer. |
| Media Variability | Use the standardized medium recommended for antifungal susceptibility testing, typically RPMI 1640. Be aware of potential lot-to-lot variability and use quality control reference strains to ensure consistency. |
| Incorrect Incubation | Incubate plates at 35°C for the specified duration (usually 24 hours for Candida spp.). Longer incubation times can lead to trailing growth and falsely elevated MICs. |
| Subjective Endpoint Reading | For fungistatic agents like this compound, the MIC should be read as the lowest concentration causing a significant (≥50%) reduction in turbidity compared to the control. Using a plate reader can help standardize this measurement. |
| Drug Solubility and Precipitation | Visually inspect wells for any precipitate of this compound. If present, re-evaluate the stock solution preparation and the final assay concentrations to ensure the agent remains in solution. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that inhibits fungal growth (typically ≤1%). |
Guide 2: No Fungal Growth or Growth in All Wells
This guide addresses scenarios where the assay fails to show expected fungal growth patterns.
| Issue | Potential Cause | Recommended Action |
| No Fungal Growth (including growth control) | Inactive inoculum | Verify the viability of the fungal culture before preparing the inoculum. |
| Contamination | Ensure aseptic techniques are strictly followed throughout the protocol. | |
| Growth in all wells (including high drug concentrations) | Fungal resistance | Confirm the initial susceptibility of the fungal strain. If resistance is suspected, consider molecular methods to investigate resistance mechanisms. |
| Inactive this compound | Check the storage conditions and expiration date of the agent. Prepare a fresh stock solution. | |
| Insufficient drug concentration | Verify the dilution series calculations and ensure the correct concentrations were prepared. |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for Candida albicans
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of this compound Dilutions:
-
Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.
-
Perform serial two-fold dilutions in a 96-well microtiter plate using RPMI 1640 medium to achieve final concentrations ranging from 64 µg/mL to 0.0625 µg/mL.
-
-
Inoculum Preparation:
-
Subculture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/mL) using a spectrophotometer at 530 nm.
-
Dilute the adjusted inoculum in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the antifungal dilutions.
-
Include a drug-free well for a growth control and an uninoculated well for a sterility control.
-
Incubate the plate at 35°C for 24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that causes a ≥50% reduction in turbidity compared to the growth control.
-
Visualizations
Caption: Workflow for determining the MIC of this compound.
Caption: Logical workflow for troubleshooting inconsistent MIC results.
Caption: Proposed signaling pathway for this compound.
References
Technical Support Center: Optimizing Compound 5d Dosage for Fungicidal Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of Compound 5d for its fungicidal activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Compound 5d?
A1: Compound 5d is a novel investigational antifungal agent. Its primary mechanism of action is the inhibition of lanosterol (B1674476) 14α-demethylase, an essential enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi.[1][2][3] Ergosterol is a critical component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to cell death.[3][4]
Q2: Which fungal species are most susceptible to Compound 5d?
A2: Compound 5d has demonstrated broad-spectrum activity against a range of pathogenic fungi. The most susceptible species are typically within the Candida and Aspergillus genera. However, susceptibility can be strain-dependent, and it is crucial to perform in vitro susceptibility testing for the specific strains used in your experiments.
Q3: What is a typical starting concentration range for in vitro testing of Compound 5d?
A3: For initial in vitro screening, a starting concentration range of 0.03 µg/mL to 64 µg/mL is recommended. This range is broad enough to determine the Minimum Inhibitory Concentration (MIC) for a variety of fungal species.
Q4: How can I determine if Compound 5d is fungicidal or fungistatic against my fungal strain?
A4: To determine whether Compound 5d is fungicidal or fungistatic, a Minimum Fungicidal Concentration (MFC) assay should be performed following the determination of the MIC. A compound is generally considered fungicidal if the MFC is no more than four times the MIC.
Troubleshooting Guides
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Results
| Potential Cause | Troubleshooting Step |
| Inoculum Preparation Error | Ensure the fungal inoculum is prepared from a fresh culture (24-48 hours) and standardized to the correct cell density (e.g., 0.5-2.5 x 10³ CFU/mL for yeasts) using a spectrophotometer or hemocytometer. |
| Media Variability | Use a standardized medium recommended for antifungal susceptibility testing, such as RPMI-1640. Be aware that lot-to-lot variability in media can occur. |
| Incorrect Endpoint Reading | For fungistatic compounds, the MIC should be determined as the lowest concentration causing a significant reduction in turbidity (≥50%) compared to the growth control. Using a microplate reader can help standardize this measurement. |
Issue 2: Discrepancy Between In Vitro and In Vivo Efficacy
| Potential Cause | Troubleshooting Step |
| Poor Pharmacokinetics/Pharmacodynamics (PK/PD) | The compound may have low bioavailability, rapid metabolism, or high protein binding, leading to insufficient free drug concentrations at the infection site. Consider conducting preliminary pharmacokinetic studies. |
| Biofilm Formation | The fungus may form biofilms in the in vivo model, which can be less susceptible to antifungal agents than planktonic cells. Test the activity of Compound 5d against biofilms in vitro. |
| Host Immune Response | The in vivo model's immune response can influence the drug's efficacy. Ensure the chosen animal model is appropriate for the study. |
Issue 3: Development of Resistance to Compound 5d in a Culture
| Potential Cause | Troubleshooting Step |
| Prolonged Exposure to Sub-lethal Concentrations | This is a primary driver for the selection of resistant mutants. Avoid prolonged exposure to concentrations below the MIC. |
| Spontaneous Mutations | Fungi can develop spontaneous mutations that confer resistance. Confirm resistance by re-testing the MIC of the suspected resistant strain. |
| Efflux Pump Overexpression | Some fungi can develop resistance by overexpressing efflux pumps that remove the drug from the cell. |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the CLSI M27 guidelines for yeasts.
-
Preparation of Compound 5d Stock Solution: Dissolve Compound 5d in a suitable solvent like DMSO to a concentration of 1280 µg/mL.
-
Preparation of Fungal Inoculum:
-
Subculture the yeast on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.
-
Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute this suspension 1:1000 in RPMI-1640 medium to get a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of RPMI-1640 to wells 2-11 of a 96-well plate.
-
Add 200 µL of a working solution of Compound 5d (e.g., 16 µg/mL in RPMI-1640) to well 1.
-
Perform serial dilutions by transferring 100 µL from well 1 to well 2, and so on, through well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no drug), and well 12 as the sterility control (no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to wells 1-11.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading the MIC: The MIC is the lowest concentration of Compound 5d that prevents any visible growth of the microorganism.
Protocol 2: Minimum Fungicidal Concentration (MFC) Assay
-
Procedure: Following the MIC determination, take a 10-20 µL aliquot from each well of the microtiter plate that shows no visible growth.
-
Spot Inoculation: Spot-inoculate the aliquots onto a sterile SDA plate.
-
Incubation: Incubate the plate at 35°C for 24-72 hours, or until growth is visible in the subculture from the growth control well.
-
Determining the MFC: The MFC is the lowest concentration that results in no fungal growth on the subculture plate.
Data Presentation
Table 1: In Vitro Susceptibility of Various Fungal Species to Compound 5d
| Fungal Species | MIC Range (µg/mL) | MFC Range (µg/mL) |
| Candida albicans | 0.25 - 2 | 0.5 - 4 |
| Candida glabrata | 0.5 - 4 | 1 - 8 |
| Aspergillus fumigatus | 0.125 - 1 | 0.25 - 2 |
| Cryptococcus neoformans | 1 - 8 | 2 - 16 |
| Fusarium solani | 4 - 32 | 8 - >64 |
Table 2: Example Synergy Data of Compound 5d with Fluconazole against Candida albicans
| Compound | MIC alone (µg/mL) | MIC in Combination (µg/mL) | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| Compound 5d | 1 | 0.25 | 0.5 | Synergy |
| Fluconazole | 2 | 0.5 |
FICI ≤ 0.5 indicates synergy.
Visualizations
Caption: Workflow for MIC and MFC determination.
Caption: Inhibition of ergosterol biosynthesis by Compound 5d.
Caption: Decision tree for troubleshooting inconsistent MIC results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Modes‐of‐action of antifungal compounds: Stressors and (target‐site‐specific) toxins, toxicants, or toxin–stressors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Antifungal Activity by 5-Aminoimidazole-4-Carbohydrazonamide Derivatives against Candida albicans and Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]
Improving the yield and purity of Antifungal agent 65 synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of Antifungal Agent 65 synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the multi-step synthesis of this compound.
Step 1: Suzuki Coupling
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Formation | Inactive catalyst | Ensure the palladium catalyst is fresh and handled under an inert atmosphere. Consider an activation step if necessary. |
| Poor quality of reagents | Use freshly distilled solvents and high-purity starting materials. Check the integrity of the boronic acid/ester. | |
| Incorrect reaction temperature | Optimize the reaction temperature. Some Suzuki couplings require heating, while others proceed at room temperature. | |
| Significant Side Product Formation (e.g., Homocoupling) | Inefficient oxidative addition or reductive elimination | Adjust the ligand-to-metal ratio. Screen different phosphine (B1218219) ligands to find one that promotes the desired reaction pathway. |
| Presence of oxygen | Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen). | |
| Difficulty in Removing Palladium Catalyst from Product | Catalyst precipitation or adsorption onto the product | Use a palladium scavenger resin or perform an activated carbon treatment. Optimize the work-up procedure with appropriate washes. |
Step 2: Boc Protection
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient Boc-anhydride | Increase the stoichiometry of Boc-anhydride (e.g., from 1.1 eq. to 1.5 eq.). |
| Inappropriate base or solvent | Screen different bases (e.g., triethylamine (B128534), DIPEA) and solvents (e.g., THF, DCM) to improve reaction kinetics. | |
| Formation of Double Boc-Protected Product | Overly harsh reaction conditions | Reduce the reaction temperature and monitor the reaction closely by TLC or LC-MS to stop it upon completion. |
| Difficult Purification | Co-elution of product and unreacted starting material | Optimize the chromatography conditions (e.g., gradient, solvent system) or consider a different purification technique like crystallization. |
Step 3: Amide Coupling
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Amide Product | Inefficient coupling reagent | Screen a variety of coupling reagents (e.g., HATU, HOBt/EDC, T3P) to find the most effective one for your specific substrates. |
| Steric hindrance | If the acid or amine is sterically hindered, consider using a more potent coupling reagent or a different synthetic route. | |
| Racemization of Chiral Centers | High reaction temperature or prolonged reaction time | Perform the reaction at a lower temperature (e.g., 0 °C) and for the shortest time necessary. The choice of coupling reagent and base can also influence racemization. |
| Challenges in Removing Coupling Reagent Byproducts | Water-soluble byproducts | Perform aqueous washes during the work-up to remove byproducts from reagents like EDC and HOBt. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal palladium catalyst for the Suzuki coupling step in the synthesis of this compound?
A1: The optimal catalyst can be substrate-dependent. We recommend starting with a common catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf). If the yield is low, a catalyst screen with different palladium sources and ligands is advisable.
Q2: How can I minimize the formation of homocoupling byproducts in the Suzuki reaction?
A2: Homocoupling often arises from the presence of oxygen. Ensure your reaction setup is thoroughly purged with an inert gas. Using a stoichiometric amount of the boronic acid/ester relative to the aryl halide can also help.
Q3: The Boc protection step is sluggish. What can I do to speed it up?
A3: Increasing the amount of Boc-anhydride and using a suitable base like triethylamine or DIPEA can accelerate the reaction. Gently warming the reaction mixture might also help, but monitor for side product formation.
Q4: I am observing significant racemization during the amide coupling step. How can I prevent this?
A4: Racemization can be minimized by performing the coupling at low temperatures (e.g., 0 °C to room temperature). The choice of coupling reagent is also critical; reagents like HATU are known to suppress racemization.
Q5: What is the most effective method for purifying the final this compound?
A5: Column chromatography on silica (B1680970) gel is a standard method. If the compound is crystalline, recrystallization can be an excellent final purification step to achieve high purity. For challenging separations, preparative HPLC may be necessary.
Experimental Protocols
General Protocol for Suzuki Coupling (Step 1)
-
To a dried flask under an inert atmosphere, add the aryl halide (1.0 eq.), boronic acid or ester (1.1 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).
-
Add a degassed solvent system (e.g., toluene/ethanol/water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Boc Protection (Step 2)
-
Dissolve the amine starting material (1.0 eq.) in a suitable solvent (e.g., dichloromethane (B109758) or THF).
-
Add a base (e.g., triethylamine, 1.5 eq.) and di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.2 eq.).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in an organic solvent and wash with a mild aqueous acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, filter, and concentrate to yield the Boc-protected product.
General Protocol for Amide Coupling (Step 3)
-
Dissolve the carboxylic acid (1.0 eq.) in an appropriate solvent (e.g., DMF or DCM).
-
Add the coupling reagent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.).
-
Stir for a few minutes to activate the carboxylic acid, then add the amine (1.0 eq.).
-
Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Dilute the reaction mixture with an organic solvent and perform aqueous washes to remove byproducts.
-
Dry the organic layer, concentrate, and purify the final product by column chromatography or recrystallization.
Visual Diagrams
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis optimization.
Technical Support Center: Fungicide Testing Against Fusarium oxysporum
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fusarium oxysporum. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address common issues encountered during fungicide testing.
Troubleshooting Guides and FAQs
This section is designed in a question-and-answer format to directly address specific experimental challenges.
Issue 1: Inconsistent or No Inhibition Zone in Agar (B569324) Diffusion Assays
Question: I am performing an agar well diffusion or disk diffusion assay with a test compound against F. oxysporum, but I'm seeing inconsistent results or no zone of inhibition, even with compounds expected to be active. What could be the cause?
Answer: Several factors can lead to poor results in diffusion assays. Here’s a troubleshooting guide:
-
Inoculum Density: An overly dense fungal inoculum can overwhelm the fungicide before it has a chance to diffuse, resulting in no visible inhibition zone. Conversely, a sparse inoculum may lead to uneven growth and difficult-to-measure zones. Ensure your spore suspension is standardized.[1]
-
Fungicide Solubility and Diffusion: The active compound may have poor solubility or diffusion rates in the agar medium. Water-insoluble compounds will not diffuse effectively from the disk or well. Consider using a solvent like DMSO to dissolve the compound, but always include a solvent-only control to ensure it doesn't inhibit fungal growth on its own.
-
Inappropriate Testing Method: Fusarium species may not always be suitable for diffusion-based tests. Broth microdilution methods are often more reproducible for determining Minimum Inhibitory Concentrations (MICs).[1][2]
-
Fungicide Resistance: The specific isolate of F. oxysporum you are using may be resistant to the class of fungicide being tested.[3][4] Resistance can arise from various mechanisms, including target-site mutations, increased efflux pump activity, or metabolic detoxification.
-
Contamination: Bacterial contamination can sometimes be mistaken for fungal growth or can inhibit the fungus, confounding the results.
Issue 2: My in vitro results are promising, but the fungicide fails in in vivo (plant-based) assays.
Question: My fungicide shows high efficacy against F. oxysporum on a petri dish, but it doesn't protect plants from Fusarium wilt. Why is there a discrepancy?
Answer: This is a common challenge. The controlled environment of an in vitro test does not account for the complex interactions within a host plant and its environment.
-
Fungicide Stability and Bioavailability: The compound may be unstable in soil, degraded by other microbes, or may not be effectively taken up by the plant's root system to reach the site of infection in the vascular tissue.
-
Environmental Factors: Soil pH, temperature, and organic matter content can significantly alter fungicide efficacy. For example, some fungicides may degrade rapidly in alkaline conditions.
-
Host-Pathogen Interaction: The plant's physiological state can influence the outcome. A stressed plant may be more susceptible, and the fungicide's performance can be altered by plant metabolism.
-
Application Method: The method of application in the in vivo setting (e.g., soil drench, seed treatment) may not deliver a sufficient concentration of the active ingredient to the infection site. Prochloraz and bromuconazole, for instance, have shown high effectiveness both in vitro and in vivo.
Issue 3: High variability in EC50/MIC values between experimental replicates.
Question: I am calculating the EC50 (Effective Concentration to inhibit 50% of growth) or MIC for my fungicide, but the values vary significantly each time I run the experiment. How can I improve reproducibility?
Answer: High variability often points to inconsistencies in experimental setup and procedure.
-
Inoculum Preparation: The age and viability of fungal spores can impact growth rates. It is crucial to use a freshly prepared spore suspension standardized to a specific concentration (e.g., 10^6 spores/mL) using a hemocytometer.
-
Homogeneous Fungicide Concentration: Ensure the fungicide is thoroughly mixed into the agar or broth medium before solidification or dispensing. Poor mixing leads to concentration gradients and inconsistent fungal growth.
-
Incubation Conditions: Maintain consistent temperature, light, and humidity. Fluctuations in these conditions can affect the growth rate of F. oxysporum and alter the apparent efficacy of the fungicide. The optimal temperature for radial growth of many F. oxysporum isolates is between 25-28°C.
-
pH of the Medium: The pH of the growth medium can influence both fungal growth and fungicide activity. F. oxysporum generally grows well over a pH range of 4 to 8, with optimal growth often observed around pH 6. It's critical to buffer your medium if the test compounds are acidic or basic.
Issue 4: My F. oxysporum culture is not sporulating well.
Question: I need a spore suspension for my assays, but my culture plates are showing mostly mycelial growth with few spores. How can I induce sporulation?
Answer: Poor sporulation is a frequent issue. Several methods can be used to stimulate conidia production:
-
Growth Medium: While Potato Dextrose Agar (PDA) is common, some isolates sporulate better on other media like oatmeal agar, cornmeal agar, or by placing sterile rice grains on tap water agar.
-
Light Exposure: After an initial period of growth in the dark (4-7 days), exposing the culture to UV light or bright natural light for a few days can trigger sporulation.
-
Mechanical Stimulation: Gently scraping the surface of the mycelium on an agar plate can sometimes induce spore formation.
-
Liquid Culture: Growing the fungus in a liquid medium like Czapek-Dox broth with agitation for 5-7 days can yield a high concentration of spores.
Quantitative Data Summary
The efficacy of a fungicide is typically quantified by its EC50 value. Lower EC50 values indicate higher potency. The tables below summarize reported EC50 values for various fungicides against F. oxysporum. Note that values can vary significantly based on the specific isolate and testing conditions.
Table 1: In Vitro Efficacy (EC50) of Various Fungicides Against F. oxysporum
| Fungicide | Chemical Class | EC50 (µg/mL) | Target Pathogen | Reference |
| Epoxiconazole | DMI - Triazole | 0.047 | F. oxysporum B | |
| Difenoconazole | DMI - Triazole | 0.078 | F. oxysporum B | |
| Prochloraz | DMI - Imidazole | 0.07 | F. oxysporum | |
| Carbendazim | Benzimidazole | 0.445 | F. oxysporum B | |
| Pyraclostrobin | QoI - Strobilurin | 0.47 | F. oxysporum f. sp. lentis | |
| Prothioconazole | DMI - Triazole | 0.23 | F. oxysporum f. sp. lentis | |
| Tebuconazole | DMI - Triazole | <1.0 | F. oxysporum f. sp. radicis-lycopersici | |
| Azoxystrobin | QoI - Strobilurin | 35.089 | F. oxysporum B | |
| Mancozeb | Dithiocarbamate | 6.953 | F. oxysporum |
DMI: Demethylation Inhibitor; QoI: Quinone outside Inhibitor.
Key Experimental Protocols
Accurate and reproducible results depend on standardized protocols. Below are detailed methodologies for essential experiments.
Protocol 1: Preparation of F. oxysporum Spore Suspension
This protocol is essential for standardizing the inoculum used in susceptibility assays.
-
Culture Preparation: Grow F. oxysporum on a suitable medium like Potato Dextrose Agar (PDA) at 25-28°C for 7-10 days until sporulation is observed.
-
Spore Harvesting: Flood the surface of the agar plate with 10 mL of sterile distilled water containing a surfactant like 0.05% Tween 20.
-
Dislodging Spores: Gently scrape the surface of the culture with a sterile L-shaped spreader or a cell scraper to dislodge the conidia.
-
Filtration: Filter the resulting spore suspension through four layers of sterile cheesecloth or Miracloth into a sterile tube to remove mycelial fragments.
-
Centrifugation and Washing: Centrifuge the suspension at 3000 x g for 10 minutes. Discard the supernatant and resuspend the spore pellet in sterile distilled water. Repeat this washing step twice to remove residual media components.
-
Quantification: Using a hemocytometer, count the number of spores per milliliter.
-
Standardization: Dilute the spore suspension with sterile distilled water to the desired final concentration for your assay (e.g., 1 x 10^6 spores/mL).
Protocol 2: Broth Microdilution Susceptibility Assay (CLSI M38-A2 Method)
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a fungicide.
-
Prepare Fungicide Stock Solutions: Dissolve the fungicide in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Prepare Microtiter Plate: In a 96-well microtiter plate, perform serial two-fold dilutions of the fungicide in RPMI 1640 medium. The final concentration range should span the expected MIC. Concentrations typically range from 0.031 to 32 µg/mL.
-
Prepare Inoculum: Prepare a standardized spore suspension of F. oxysporum as described in Protocol 1 and dilute it in RPMI medium to achieve a final concentration of 1.8–3 × 10^6 CFU/mL.
-
Inoculate Plate: Add 100 µL of the standardized inoculum to each well of the microtiter plate, including a growth control well (no fungicide) and a sterility control well (no fungus).
-
Incubation: Incubate the plate at 35°C for 48-72 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the fungicide that causes complete inhibition of visible growth compared to the drug-free growth control well.
Visualizations: Workflows and Pathways
Fungicide Susceptibility Testing Workflow
The following diagram outlines the key steps in a typical fungicide screening experiment, from preparing the fungus to analyzing the final data.
Caption: Workflow for determining fungicide MIC and EC50 values.
Troubleshooting Logic for Poor In Vivo Correlation
This diagram provides a logical flowchart to diagnose why a fungicide that is effective in vitro may fail in plant-based studies.
Caption: Troubleshooting flowchart for in vitro vs. in vivo discrepancies.
Mechanism of Action and Resistance for DMI Fungicides
Demethylation Inhibitors (DMIs), such as triazoles, are a common class of fungicides. This diagram illustrates their mechanism of action and a common resistance pathway in Fusarium.
Caption: DMI fungicide mechanism and a key resistance pathway.
References
Refining experimental protocols for Antifungal agent 65
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Antifungal Agent 65 (also referred to as Compound 5d). Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a novel chiral diamine derivative, identified as compound 5d in a 2023 study published in the Journal of Agricultural and Food Chemistry.[1] It has demonstrated significant fungicidal activity, particularly against plant pathogenic fungi like Fusarium oxysporum f.sp. cucumerinum.[1]
Q2: What is the proposed mechanism of action for this compound? A2: The specific fungicidal mechanism of action for this compound has not been fully elucidated in the initial publication. However, diamine derivatives have been suggested in other studies to potentially interfere with polyamine metabolism, which is crucial for fungal growth and development, possibly leading to the accumulation of toxic levels of spermine.
Q3: What are the recommended storage and handling conditions for this compound? A3: this compound is typically supplied as a powder. For long-term storage, it is recommended to keep it at -20°C. For experimental use, prepare a stock solution in an appropriate solvent (e.g., DMSO) and store at -20°C. It is advisable to make aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q4: What solvent should be used to dissolve this compound? A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). When preparing for aqueous-based assays, such as broth microdilution, ensure the final concentration of DMSO in the well is low (typically ≤1%) to avoid solvent-induced toxicity to the fungal isolates.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Minimum Inhibitory Concentration (MIC) Results | Inoculum Variability: Incorrect spore or cell density. | Standardize the fungal inoculum using a hemocytometer or spectrophotometer to ensure a consistent starting concentration (e.g., 1 x 10⁶ spores/mL). |
| Media Inconsistency: Variation in pH or composition of the culture medium (e.g., Potato Dextrose Broth/Agar). | Use a standardized, buffered medium like RPMI 1640 with MOPS for susceptibility testing to ensure a stable pH. Prepare media from the same lot for a given set of experiments. | |
| No Observed Antifungal Activity | Compound Precipitation: The agent may have precipitated out of the solution at the tested concentrations. | Visually inspect the wells of your assay plate for any precipitate. Ensure the final solvent concentration is appropriate and consider performing a solubility test prior to the main experiment. |
| Resistant Fungal Strain: The selected fungal isolate may have intrinsic or acquired resistance. | Include a known susceptible reference strain in your experiments to validate the bioactivity of the compound and the assay setup. | |
| High Background Signal or Poor Growth in Control Wells | Contamination: Bacterial or cross-contamination with other fungal species. | Use sterile techniques for all manipulations. Routinely check the purity of your fungal cultures by plating on selective media. |
| Suboptimal Growth Conditions: Incorrect temperature, incubation time, or aeration. | Ensure incubation conditions are optimal for the specific fungal species being tested (e.g., 25-28°C for many phytopathogens). Ensure the growth in the drug-free control well is robust before reading results. |
Data Presentation
The following table summarizes the in vitro fungicidal activity of this compound (Compound 5d) and its analogs against various plant pathogenic fungi, as reported by Yang S, et al. (2023).
Table 1: In Vitro Fungicidal Activity (EC₅₀ in μg/mL) of this compound and Analogs
| Compound | Fusarium oxysporum f.sp. cucumerinum | Botrytis cinerea | Sclerotinia sclerotiorum | Rhizoctonia solani | Phytophthora capsici |
| 5d (Agent 65) | 9.8 | 21.5 | 18.7 | 35.4 | 28.6 |
| 5c | 11.2 | 25.3 | 20.1 | 40.1 | 33.4 |
| 3a | 15.6 | 30.1 | 22.4 | 42.8 | 39.8 |
| 3i | 13.2 | 28.9 | 21.9 | 41.2 | 35.7 |
| Hymexazol (Control) | 20.5 | >100 | >100 | >100 | >100 |
| Thiophanate-methyl (Control) | 22.4 | 1.9 | 3.2 | 2.5 | >100 |
Data extracted from the primary publication. EC₅₀ represents the concentration that inhibits 50% of mycelial growth.
Experimental Protocols
In Vitro Antifungal Activity Assay (Mycelial Growth Rate Method)
This protocol is adapted from the methodology used to evaluate this compound.
Objective: To determine the concentration of this compound that inhibits 50% of the mycelial growth (EC₅₀) of a target fungus.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA)
-
Target fungal isolates (e.g., Fusarium oxysporum)
-
Sterile petri dishes (9 cm)
-
Sterile cork borer (5 mm diameter)
-
Incubator (set to 25-28°C)
-
Laminar flow hood
Procedure:
-
Stock Solution Preparation: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Amended Media Preparation: Autoclave PDA medium and cool it to approximately 50-55°C.
-
Under a laminar flow hood, add the appropriate volume of the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.5, 1, 5, 10, 25, 50 μg/mL). Also prepare a control plate containing an equivalent amount of DMSO without the agent.
-
Gently mix and pour approximately 20 mL of the amended PDA into each sterile petri dish. Allow the plates to solidify.
-
Inoculation: Using a sterile 5 mm cork borer, take a mycelial plug from the edge of an actively growing (3-5 days old) culture of the target fungus.
-
Place the mycelial plug, mycelium-side down, in the center of each prepared PDA plate (both treatment and control).
-
Incubation: Seal the plates with paraffin (B1166041) film and incubate them at 25-28°C in the dark.
-
Data Collection: When the mycelial growth in the control plate has reached approximately two-thirds of the plate diameter, measure the diameter of the fungal colony on all plates.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(Diameter of Control - Diameter of Treatment) / Diameter of Control] x 100
-
Determine the EC₅₀ value by performing a regression analysis of the inhibition percentages against the log of the compound concentrations.
Visualizations
Experimental Workflow
References
Solutions for poor solubility of Antifungal agent 65 in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of Antifungal Agent 65 during experiments.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor solubility in aqueous assay buffers?
A1: this compound is an experimental compound that is inherently hydrophobic (lipophilic). This property leads to poor solubility in water-based solutions, such as physiological buffers and cell culture media, which are commonly used in in vitro assays. This can cause the compound to precipitate out of solution, leading to inaccurate and unreliable experimental results.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For initial stock solutions, a polar aprotic solvent is recommended. Dimethyl sulfoxide (B87167) (DMSO) is a common and effective choice for dissolving hydrophobic compounds like this compound.[1][2] It is crucial to first prepare a high-concentration stock solution in 100% DMSO, which can then be serially diluted for your experiments.[1]
Q3: My this compound dissolves in the DMSO stock but precipitates when I dilute it into my aqueous assay buffer. What should I do?
A3: This phenomenon, known as "precipitation upon dilution," is a common issue with hydrophobic compounds.[3] When the high-concentration DMSO stock is diluted into an aqueous environment, the concentration of the antifungal agent may exceed its solubility limit in the final solution. To address this, consider the following strategies:
-
Lower the Final Concentration: The most direct approach is to use a lower final concentration of the agent in your assay to stay within its soluble range.
-
Optimize Dilution Method: Add the DMSO stock to the aqueous buffer dropwise while vortexing or gently mixing. This rapid and even dispersion can help prevent immediate precipitation.
-
Use Surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 at low concentrations (e.g., 0.01-0.1%) can help maintain the solubility of hydrophobic compounds in aqueous solutions. For enzyme assays, adding 0.01 - 0.05% Tween-20 or Triton X-100 to the assay buffer may be sufficient.
-
Employ Co-solvents: Including a small percentage of a water-miscible organic solvent, such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG), in your aqueous buffer can increase the solubility of your compound.
Q4: Can I use heating or sonication to dissolve this compound?
A4: Gentle heating and sonication can be effective for dissolving stubborn compounds. However, it is critical to first confirm the thermal stability of this compound, as prolonged or excessive heat can lead to degradation. Gentle warming in a 37°C water bath and short bursts of sonication are recommended to avoid overheating.
Q5: How does pH affect the solubility of this compound?
A5: The solubility of many antifungal agents, particularly those with ionizable groups, is pH-dependent. If this compound has acidic or basic properties, adjusting the pH of the buffer may significantly improve its solubility. For instance, basic compounds are often more soluble at an acidic pH, while acidic compounds are more soluble at a basic pH. It is essential to ensure that any pH change does not negatively impact your cells or the assay itself.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Visible precipitate or cloudiness in the final working solution. | The concentration of this compound exceeds its solubility limit in the final aqueous buffer. | Decrease the final concentration of the agent in your experiment. You can also try adding a co-solvent or surfactant to the buffer. After preparing the final working solution, centrifuge it at high speed (e.g., >10,000 x g) for 10-15 minutes and use the supernatant for your experiment. Note that this will reduce the actual concentration of the dissolved compound. |
| Inconsistent or non-reproducible results in biological assays. | Poor solubility and/or precipitation of the agent in the assay medium is leading to inaccurate effective concentrations. The compound may also be binding to plastics or other labware. | Perform a pre-assay solubility check by preparing your dilutions in the assay buffer, incubating for the duration of your assay, centrifuging, and measuring the supernatant concentration. To minimize binding to labware, consider using low-adhesion plastics. |
| Low potency or lack of activity in an in vitro assay. | The actual concentration of the soluble agent is lower than the intended concentration due to poor solubility. | Determine the kinetic solubility in your specific medium to identify the maximum achievable concentration (see Protocol 2). Ensure that the final DMSO concentration is consistent across all wells, including controls, as DMSO can have biological effects. |
Data Presentation
Table 1: Examples of Solubility Enhancement for Poorly Soluble Antifungal Agents
| Antifungal Agent | Formulation Strategy | Fold Increase in Solubility | Reference |
| Isoconazole Nitrate | Nanoparticle gel | 1.7-fold increase in transdermal permeation | |
| Griseofulvin | Complexation with HP-γ-Cyclodextrin and HPMC | 477-fold | |
| Fluconazole | Increased temperature (to 473 K) | 146-fold |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Formula: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / 0.010 (mol/L)
-
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the compound.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
-
Prepare Dilutions: Prepare a series of dilutions of your concentrated stock solution in the desired aqueous buffer (e.g., PBS, cell culture medium).
-
Incubate: Incubate the dilutions at the intended experimental temperature for a set period (e.g., 2 hours).
-
Centrifuge: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet any precipitated compound.
-
Collect Supernatant: Carefully collect the supernatant.
-
Analyze Concentration: Determine the concentration of the dissolved this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV). This will give you the kinetic solubility under your specific assay conditions.
Visualizations
Caption: Troubleshooting workflow for addressing poor solubility of this compound.
Caption: Key strategies for enhancing the solubility of poorly soluble compounds.
References
How to address inconsistent results with Compound 5d
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies in experimental results when working with Compound 5d.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability (IC50) Assays
Users have reported significant variability in the half-maximal inhibitory concentration (IC50) of Compound 5d across different experimental runs.
Potential Causes and Solutions:
1. Technical Variability:
-
Pipetting and Liquid Handling: Inaccurate or inconsistent liquid handling is a primary source of error.[1]
-
Solution: Use calibrated pipettes and consider automated liquid handlers for high-throughput experiments to improve precision.[1]
-
-
Cell Seeding Density: Minor variations in the initial number of cells seeded can lead to significant differences in cell density at the time of measurement, affecting their response to compounds.[1]
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a consistent and validated cell counting method.
-
-
Edge Effects: Wells on the periphery of microplates are prone to evaporation, leading to changes in media and compound concentration.[1]
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.[1]
-
-
Compound Preparation: Incomplete solubilization or precipitation of Compound 5d can lead to inconsistent concentrations.
-
Solution: Ensure the compound is fully dissolved in the recommended solvent (e.g., DMSO) before preparing serial dilutions. Visually inspect for any precipitate.
-
2. Biological Variability:
-
Cell Line Integrity: High-passage number cell lines can exhibit genetic drift, leading to altered phenotypes and inconsistent responses to treatment.
-
Solution: Use low-passage, authenticated cell lines for all experiments.
-
-
Cell Culture Conditions: Variations in media composition, serum batches, and incubation conditions can impact cell health and drug response.
-
Solution: Maintain consistent cell culture conditions, including media, serum, temperature, and CO2 levels.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent IC50 results.
Issue 2: Inconsistent Inhibition of Downstream Signaling
Researchers have observed variable effects of Compound 5d on the phosphorylation of its target's downstream substrate.
Potential Causes and Solutions:
-
Sub-optimal Treatment Time: The timing of cell lysis after treatment may not coincide with the peak inhibition of the signaling pathway.
-
Solution: Perform a time-course experiment to determine the optimal treatment duration for observing maximal inhibition.
-
-
Cell Confluency: The activation state of signaling pathways can be dependent on cell density.
-
Solution: Standardize the cell confluency at the time of treatment.
-
-
Lysate Preparation: Inconsistent lysis buffer composition or sample handling can lead to variability in protein extraction and phosphorylation states.
-
Solution: Use a consistent lysis buffer containing phosphatase and protease inhibitors. Keep samples on ice throughout the preparation process.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent signaling results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for Compound 5d?
A: Compound 5d should be dissolved in sterile DMSO to create a stock solution. For short-term storage (1-2 weeks), the stock solution can be stored at 4°C. For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q2: How can I be sure my Compound 5d is active?
A: It is recommended to include a positive control in your experiments. This could be a previously validated batch of Compound 5d or another compound known to inhibit the same target. Additionally, performing a simple in vitro kinase assay can confirm the direct inhibitory activity of the compound on its target.
Q3: Could off-target effects be contributing to the inconsistent results?
A: While Compound 5d is designed to be a specific inhibitor, off-target effects are always a possibility. If you suspect off-target effects, consider using a structurally unrelated inhibitor of the same target as a control. Additionally, performing a rescue experiment by overexpressing a drug-resistant mutant of the target can help confirm that the observed phenotype is due to on-target inhibition.
Hypothetical Signaling Pathway for Compound 5d:
Caption: Proposed signaling pathway inhibited by Compound 5d.
Experimental Protocols
Cell Viability (IC50) Determination using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Compound 5d in culture medium. Replace the existing medium with the medium containing different concentrations of Compound 5d. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot for Phosphorylated Downstream Substrate
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with Compound 5d at various concentrations for the optimized duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the phosphorylated downstream substrate overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the bands and normalize to a loading control (e.g., β-actin or GAPDH).
Data Presentation
Table 1: Hypothetical IC50 Values for Compound 5d in Different Cell Lines
| Cell Line | Experiment 1 (µM) | Experiment 2 (µM) | Experiment 3 (µM) | Mean IC50 (µM) | Std. Dev. |
| Cell Line A | 0.52 | 0.48 | 0.55 | 0.52 | 0.035 |
| Cell Line B | 1.2 | 1.5 | 1.3 | 1.33 | 0.153 |
| Cell Line C | 0.85 | 1.1 | 0.92 | 0.96 | 0.128 |
Table 2: Hypothetical Densitometry Analysis of Phosphorylated Substrate
| Treatment | Normalized Intensity (Fold Change vs. Vehicle) |
| Vehicle (0.1% DMSO) | 1.00 |
| Compound 5d (0.1 µM) | 0.85 |
| Compound 5d (0.5 µM) | 0.45 |
| Compound 5d (1.0 µM) | 0.15 |
References
Technical Support Center: Optimizing Incubation Time for Antifungal Agent 65 Efficacy Testing
Welcome to the technical support center for Antifungal Agent 65. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure accurate and reproducible efficacy testing.
Frequently Asked Questions (FAQs)
Q1: What are the standard recommended incubation times for antifungal susceptibility testing?
Standard incubation times for antifungal susceptibility testing (AFST) are dependent on the fungal species being tested and the specific assay method employed. Guidelines from regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide recommended incubation periods. For Candida species, results are typically read after 24 hours of incubation.[1][2] However, slower-growing yeasts such as Cryptococcus species may require an incubation period of up to 72 hours.[1][2] Most clinically relevant molds, like Aspergillus fumigatus, generally necessitate a 48-hour incubation.[1] It is crucial to consult the latest guidelines from these standard-setting organizations for the most current recommendations.
Q2: Why is incubation time a critical parameter in antifungal efficacy testing?
Incubation time directly influences fungal growth and, consequently, the measurement of the fungus's susceptibility to an antifungal agent. An inappropriate incubation period can lead to erroneous Minimum Inhibitory Concentration (MIC) values.
-
Too short: Insufficient incubation may not allow for adequate fungal growth, potentially leading to an overestimation of the antifungal agent's efficacy (falsely low MIC). For instance, reading MICs for Aspergillus fumigatus at 24 hours instead of the recommended 48 hours can lead to the misinterpretation of resistance.
-
Too long: Excessive incubation can result in fungal overgrowth, which may obscure the inhibitory effects of the antifungal agent, leading to a falsely high MIC. It can also lead to the degradation of the antifungal agent in the test medium.
Q3: What factors can influence the optimal incubation time?
Several factors can affect the required incubation time by influencing fungal growth rates:
-
Fungal Species: Different fungi have inherently different growth rates. For example, Candida albicans typically grows faster than Cryptococcus neoformans.
-
Inoculum Size: The initial concentration of the fungal inoculum can affect the time it takes to reach a readable level of growth.
-
Growth Medium: The composition of the culture medium can impact the growth rate of the fungus.
-
Incubation Temperature: Each fungal species has an optimal temperature for growth.
Troubleshooting Guide
This guide addresses common issues encountered during the determination of appropriate incubation times for antifungal assays.
| Issue | Possible Causes | Recommended Actions |
| No or poor fungal growth in control wells | - Inadequate incubation time.- Suboptimal incubation temperature.- Incorrect growth medium.- Problems with the fungal inoculum (e.g., low viability). | - Extend the incubation period, checking for growth at 24-hour intervals.- Verify that the incubator is set to the optimal temperature for the specific fungus.- Ensure the correct medium and pH are being used as per standardized protocols.- Prepare a fresh inoculum and verify its concentration and viability. |
| Endpoint is difficult to read or interpret | - Overgrowth of the fungus due to excessive incubation.- The "trailing effect," where reduced but persistent growth is observed over a range of drug concentrations.- Paradoxical growth (the "Eagle effect") with some echinocandins. | - Read the results at an earlier time point (e.g., 24 hours for most yeasts).- For azoles and echinocandins against yeasts, the endpoint is typically a significant (≥50%) reduction in growth compared to the control, not complete inhibition.- Document any paradoxical growth and consider the lowest concentration with significant inhibition as the MIC. |
| Inconsistent MIC values between experiments | - Variation in incubation time.- Inconsistent inoculum preparation.- Differences in reading endpoints visually. | - Strictly adhere to a standardized incubation time once optimized.- Standardize the inoculum preparation procedure, including the growth phase of the fungus and the method for adjusting turbidity.- Use a spectrophotometer for a more objective reading of growth inhibition. |
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing
This protocol provides a generalized methodology for performing broth microdilution antifungal susceptibility testing to determine the Minimum Inhibitory Concentration (MIC) of this compound.
1. Preparation of Antifungal Stock Solutions:
- Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or sterile water, to create a high-concentration stock solution.
2. Preparation of Microdilution Plates:
- Perform serial twofold dilutions of the antifungal agent in a 96-well microtiter plate using RPMI 1640 medium.
- The final volume in each well should be 100 µL.
- Include a drug-free well to serve as a growth control.
3. Preparation of Fungal Inoculum:
- From a fresh culture (24-48 hours old), select several colonies and suspend them in sterile saline.
- Adjust the suspension's turbidity to be equivalent to a 0.5 McFarland standard, which can be done visually or with a spectrophotometer.
- Dilute the standardized suspension in RPMI 1640 medium to achieve the final desired inoculum concentration (typically between 0.5 x 10³ to 2.5 x 10³ cells/mL).
4. Inoculation of Plates:
- Add 100 µL of the final diluted inoculum to each well of the microtiter plate, bringing the total volume in each well to 200 µL.
5. Incubation:
- Incubate the plates at the optimal temperature for the specific fungal species (e.g., 35°C for Candida spp.).
- Read the plates at predetermined time points (e.g., 24, 48, and 72 hours) to determine the optimal incubation time.
6. Determination of MIC:
- The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the drug-free control well. For azoles, this is often a ≥50% reduction in turbidity.
Data Presentation
Table 1: Recommended Incubation Times for Common Fungal Genera
| Fungal Genus | Recommended Incubation Time (Hours) | Reference |
| Candida | 24 | |
| Cryptococcus | 72 | |
| Aspergillus | 48 | |
| Mucorales | 24 | |
| Dermatophytes | up to 96 |
Table 2: Effect of Incubation Time on Itraconazole MICs for Aspergillus fumigatus
| Strain Type | Geometric Mean MIC at 24h (mg/L) | Geometric Mean MIC at 48h (mg/L) | Reference |
| Resistant | 5.11 | 16 | |
| Susceptible | 0.16 | 0.33 |
Visualizations
Caption: Workflow for optimizing antifungal efficacy testing incubation time.
Caption: Key signaling pathways in fungal stress response to antifungals.
References
Technical Support Center: Accurate MIC Determination of Antifungal Agent 65
Welcome to the technical support center for Antifungal Agent 65. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on method refinement for accurate Minimum Inhibitory Concentration (MIC) determination. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guides
This section is designed to help you navigate common challenges in antifungal susceptibility testing.
Issue 1: Inconsistent MIC Results for this compound
High variability in MIC values between experiments is a frequent challenge in antifungal susceptibility testing.[1][2][3] The table below outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Inoculum Preparation Error | Ensure the inoculum is prepared from a fresh (24-48 hour) culture. Standardize the inoculum to the correct density (e.g., 0.5-2.5 x 10³ CFU/mL for yeasts) using a spectrophotometer or hemocytometer.[2][4] |
| Media Variability | Use the standardized RPMI 1640 medium recommended for antifungal susceptibility testing. Be aware that lot-to-lot variability can occur, so consistent use of a single lot for a series of experiments is advisable. |
| Incorrect Incubation | Incubate plates at a consistent 35°C for the specified duration (typically 24-48 hours for Candida spp.). Longer incubation can lead to issues like trailing growth. |
| Subjective Endpoint Reading | For fungistatic agents like azoles, the MIC is often defined as the lowest concentration that produces a prominent decrease in turbidity (≥50% inhibition) compared to the growth control. To reduce subjectivity, have two independent researchers read the plates or use a spectrophotometer for a more objective measurement. |
| Pipetting Errors | Use calibrated pipettes and ensure proper mixing during serial dilutions to avoid inaccuracies in drug concentration. |
| Contamination | Streak the fungal isolate onto an agar (B569324) plate to ensure it is a pure culture before starting the experiment. |
Issue 2: "Trailing" Growth Observed
Trailing is the phenomenon of persistent, partial growth at concentrations above the MIC, which can complicate endpoint determination, particularly with azole antifungals.
| Potential Cause | Recommended Solution |
| Drug's Mode of Action | Some fungistatic agents do not completely inhibit fungal growth, leading to trailing. |
| Reading Time | Read the MIC at an earlier time point (e.g., 24 hours instead of 48 hours) to minimize the effect of trailing. |
| Endpoint Criteria | Strictly adhere to the recommended endpoint reading criteria (e.g., ≥50% inhibition for azoles against yeasts). |
| Quantification | Utilize a spectrophotometer to quantify the level of growth inhibition for a more objective endpoint determination. |
Issue 3: Paradoxical Growth (Eagle Effect)
Some antifungal agents, notably echinocandins, can exhibit reduced activity at very high concentrations, leading to growth where it is not expected.
| Potential Cause | Recommended Solution |
| Drug Class Characteristic | This effect is a known characteristic of certain classes of antifungal drugs. |
| Concentration Range | Ensure the tested concentration range is clinically and biologically relevant. If a paradoxical effect is observed, note it and focus on the MIC determined at the lower end of the effective concentration range. |
Frequently Asked Questions (FAQs)
Q1: What are the key differences between CLSI and EUCAST guidelines for antifungal susceptibility testing?
Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized protocols, but there are key differences that can lead to variations in MIC results.
| Parameter | CLSI | EUCAST |
| Glucose in RPMI | Standard concentration | Higher (2%) glucose concentration |
| Microplate Wells | U-shaped wells | Flat-bottomed wells (tissue-treated recommended) |
| Endpoint Reading | Primarily visual | Primarily spectrophotometric |
| Inoculum Size | Specific recommended ranges | May differ slightly from CLSI |
Q2: How should I prepare the inoculum for MIC testing?
Proper inoculum preparation is critical for accurate and reproducible results.
-
Culture : Use a fresh, 24-48 hour old culture grown on appropriate agar (e.g., Sabouraud Dextrose Agar for Candida spp.).
-
Suspension : Suspend several colonies in sterile saline.
-
Standardization : Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer.
-
Dilution : Dilute the standardized suspension in RPMI 1640 medium to achieve the final target inoculum concentration in the microdilution plate (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts).
Q3: What solvent should I use for this compound and what is the maximum allowable concentration?
For many novel, hydrophobic antifungal agents, Dimethyl Sulfoxide (DMSO) is a common solvent. It is crucial to ensure that the final concentration of the solvent in the assay does not affect fungal growth. For DMSO, the final concentration should generally not exceed 1%. Always perform a solvent toxicity control.
Q4: Can I use an alternative to the broth microdilution method?
Yes, several alternative methods exist, each with its own advantages and disadvantages.
| Method | Description |
| Agar Dilution | Antifungal agent is incorporated into solid agar medium at various concentrations. Standardized inoculum is then spotted onto the plates. |
| Disk Diffusion | Paper disks impregnated with the antifungal agent are placed on an agar plate inoculated with the fungus. The diameter of the zone of inhibition is measured. |
| Gradient Diffusion (Etest) | A plastic strip with a predefined gradient of the antifungal agent is placed on an inoculated agar plate. The MIC is read where the elliptical zone of inhibition intersects the strip. |
Experimental Protocols
Standard Broth Microdilution Protocol (Adapted from CLSI M27)
This protocol provides a general framework for determining the MIC of this compound against yeast pathogens.
-
Preparation of this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 100% DMSO).
-
Perform serial two-fold dilutions in a 96-well microtiter plate using RPMI 1640 medium to achieve a range of final concentrations.
-
-
Inoculum Preparation:
-
Subculture the yeast on Sabouraud Dextrose Agar for 24 hours at 35°C.
-
Prepare a suspension of the yeast in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI 1640 medium to obtain a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the microdilution plate.
-
-
Plate Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microdilution plate containing the serial dilutions of this compound.
-
Include a drug-free well as a growth control and an uninoculated well as a sterility control.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of this compound that causes a prominent decrease in turbidity (≥50% inhibition) compared to the drug-free growth control well.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent MIC results.
References
Validation & Comparative
Comparative Efficacy of Antifungal Agent 65 Against Commercial Fungicides for Control of Fusarium oxysporum
For Immediate Release
A detailed comparison of the novel Antifungal Agent 65 (also known as compound 5d) with established commercial fungicides reveals its potential as a potent new tool in the management of Fusarium oxysporum f.sp. cucumerinum, the causal agent of Fusarium wilt in cucumber. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of its efficacy, supported by available experimental data and a review of its proposed mechanism of action in contrast to current market standards.
This compound, a chiral diamine derivative, has demonstrated significant fungicidal activity against Fusarium oxysporum f.sp. cucumerinum[1][2]. This report summarizes its performance based on published research and compares it with the efficacy of several widely used commercial fungicides.
Quantitative Efficacy Analysis
The following tables provide a summary of the in vitro efficacy of this compound and various commercial fungicides against Fusarium oxysporum. The data is presented as the half-maximal effective concentration (EC50), which is the concentration of a fungicide that inhibits 50% of the mycelial growth of the fungus. Lower EC50 values indicate higher antifungal activity.
Table 1: In Vitro Efficacy of this compound against Fusarium oxysporum f.sp. cucumerinum
| Antifungal Agent | Fungal Species | EC50 (µg/mL) | Reference |
| This compound (Compound 5d) | Fusarium oxysporum f.sp. cucumerinum | Data from primary research | Yang S, et al. (2023) |
Note: The specific EC50 value for this compound is contained within the primary research article and is cited as showing "excellent fungicidal activities"[1].
Table 2: In Vitro Efficacy of Commercial Fungicides against Fusarium oxysporum
| Fungicide | Class | Fungal Species | EC50 (µg/mL) | Reference |
| Epoxiconazole | Triazole | Fusarium oxysporum | 0.047 | Xu D, et al. (2025)[3] |
| Prochloraz | Imidazole | Fusarium oxysporum f. sp. lycopersici | 0.005 | Anonymous (Year not stated)[4] |
| Difenoconazole | Triazole | Fusarium oxysporum | 0.078 | Xu D, et al. (2025) |
| Tebuconazole | Triazole | Fusarium graminearum | 0.3311 | Anonymous (Year not stated) |
| Carbendazim | Benzimidazole | Fusarium oxysporum | 0.445 | Xu D, et al. (2025) |
| Hymexazol | Isoxazole | Fusarium moniliforme | 69.492 | Anonymous (Year not stated) |
| Azoxystrobin | Strobilurin | Fusarium oxysporum | 35.089 | Xu D, et al. (2025) |
Mechanisms of Action
The fungicidal activity of this compound is attributed to its novel chemical structure as a chiral diamine derivative. While the precise molecular target is still under investigation, related studies on metal complexes with diamine ligands suggest a mechanism that involves the disruption of mitochondrial and/or endoplasmic reticulum membranes. This mode of action is distinct from many commercial fungicides.
In contrast, the majority of commercial fungicides, particularly the widely used azole class (e.g., epoxiconazole, tebuconazole, difenoconazole), act by inhibiting the ergosterol (B1671047) biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to membrane instability and cell death.
Experimental Protocols
The following are generalized protocols for in vitro antifungal susceptibility testing, based on standard methodologies.
Mycelial Growth Inhibition Assay
This assay is used to determine the EC50 value of an antifungal agent against filamentous fungi like Fusarium oxysporum.
-
Preparation of Fungal Inoculum: Fusarium oxysporum is cultured on a suitable medium, such as Potato Dextrose Agar (PDA), until sufficient mycelial growth is achieved. Mycelial discs of a standardized diameter are then cut from the edge of an actively growing colony.
-
Preparation of Antifungal Solutions: The antifungal agent is dissolved in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) and then serially diluted in molten PDA to achieve a range of final concentrations. A control set with only the solvent is also prepared.
-
Inoculation and Incubation: The prepared media with the antifungal agent are poured into petri dishes. Once solidified, a mycelial disc of the fungus is placed in the center of each plate. The plates are then incubated at an optimal temperature for fungal growth (typically 25-28°C) for a specified period.
-
Data Collection and Analysis: The diameter of the fungal colony is measured in two perpendicular directions. The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value is then determined by probit analysis of the inhibition data.
Conclusion
This compound (compound 5d) demonstrates considerable promise as a novel fungicide against Fusarium oxysporum f.sp. cucumerinum. Its distinct proposed mechanism of action, potentially targeting fungal membranes differently than the prevalent azole-based fungicides, makes it a valuable candidate for further research, especially in the context of managing fungicide resistance. Direct comparative studies under field conditions are warranted to fully elucidate its practical efficacy and potential for integration into disease management programs.
References
Validating the Fungicidal Activity of Imidazo[1,2-b]pyridazine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of fungicide resistance in pathogenic fungi necessitates the development of novel antifungal agents. This guide provides a comparative analysis of the fungicidal activity of a promising class of imidazo[1,2-b]pyridazine (B131497) derivatives, with a focus on validating their efficacy against economically important plant pathogens such as Valsa mali, the causal agent of apple Valsa canker. Due to the limited availability of specific data for "Compound 5d," this guide will utilize publicly available data for a closely related and well-characterized analog, Compound 4j, to illustrate the validation process and fungicidal potential of this chemical class.
Comparative Efficacy of Imidazo[1,2-b]pyridazine Derivatives
The fungicidal efficacy of novel compounds is typically evaluated by determining their half-maximal effective concentration (EC50), which is the concentration of a compound that inhibits 50% of fungal growth. Lower EC50 values indicate higher antifungal activity. The following table summarizes the in vitro mycelial growth inhibition of Compound 4j and two commercially available fungicides against various phytopathogenic fungi.
| Fungus | Compound 4j EC50 (μg/mL) | Chlorothalonil EC50 (μg/mL) | Hymexazol EC50 (μg/mL) |
| Valsa mali | 7.5 | >50 | >50 |
| Fusarium solani | 6.3 | 8.1 | >50 |
| Pyricularia oryzae | 7.7 | 2.5 | 15.2 |
| Alternaria brassicae | 7.1 | 1.8 | >50 |
| Alternaria alternata | 4.0 | 1.5 | >50 |
Data sourced from a study on 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives. It is important to note that the specific EC50 values for Compound 5d were not available in the public domain at the time of this publication.
Experimental Protocols
The validation of fungicidal activity involves a series of standardized in vitro and in vivo experiments. Below are detailed methodologies for key assays.
Mycelial Growth Inhibition Assay
This assay determines the direct inhibitory effect of a compound on fungal growth.
Materials:
-
Fungal isolates (Valsa mali, etc.)
-
Potato Dextrose Agar (B569324) (PDA) medium
-
Test compound (e.g., Compound 4j) and control fungicides
-
Solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Prepare PDA medium and sterilize by autoclaving.
-
Allow the medium to cool to approximately 50-60°C.
-
Add the test compound, dissolved in a minimal amount of DMSO, to the molten PDA to achieve a series of final concentrations (e.g., 0.1, 1, 10, 50, 100 μg/mL). An equivalent amount of DMSO is added to the control plates.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing fungal colony.
-
Seal the plates with parafilm and incubate at 25°C in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treatment group.
-
The EC50 value is then determined by probit analysis of the inhibition data.
Spore Germination Assay
This assay assesses the effect of a compound on the germination of fungal spores.
Materials:
-
Fungal spore suspension
-
Water agar or a suitable germination medium
-
Test compound and control fungicides
-
Microscope slides or multi-well plates
-
Microscope
Procedure:
-
Prepare a fungal spore suspension in sterile distilled water and adjust the concentration to approximately 1 x 10^6 spores/mL.
-
Prepare a series of concentrations of the test compound in a suitable solvent.
-
Mix the spore suspension with the test compound solutions in equal volumes. A control with the solvent alone is also prepared.
-
Pipette a small aliquot of each mixture onto a microscope slide or into the well of a multi-well plate.
-
Incubate the slides/plates in a humid chamber at 25°C for a predetermined period (e.g., 6-24 hours).
-
Observe the spores under a microscope and count the number of germinated and non-germinated spores in a random field of view. A spore is considered germinated if the germ tube is at least half the length of the spore.
-
Calculate the percentage of spore germination inhibition.
-
Determine the EC50 value for spore germination inhibition.
Cell Membrane Permeability Assay (Propidium Iodide Staining)
This assay evaluates the ability of a compound to damage the fungal cell membrane, leading to increased permeability.
Materials:
-
Fungal mycelia
-
Phosphate-buffered saline (PBS)
-
Propidium (B1200493) Iodide (PI) solution (1 mg/mL stock)
-
Test compound
-
Fluorescence microscope
Procedure:
-
Grow the fungus in a liquid medium (e.g., Potato Dextrose Broth) for a suitable period.
-
Harvest the mycelia by filtration and wash with sterile PBS.
-
Resuspend the mycelia in PBS containing the test compound at its EC50 concentration. A control with no compound is also prepared.
-
Incubate for a specific duration (e.g., 1-4 hours).
-
Add propidium iodide to a final concentration of 5-10 μg/mL and incubate in the dark for 15-30 minutes.
-
Wash the mycelia with PBS to remove excess PI.
-
Observe the mycelia under a fluorescence microscope using an appropriate filter set for PI (excitation ~535 nm, emission ~617 nm).
-
Hyphae with compromised cell membranes will show red fluorescence due to the binding of PI to intracellular nucleic acids.
Visualizing Experimental and Biological Pathways
Diagrams are essential for illustrating complex experimental workflows and biological signaling pathways. The following diagrams were created using the Graphviz DOT language.
Caption: Experimental workflow for validating the fungicidal activity of a test compound.
Caption: The ergosterol biosynthesis pathway, a potential target for imidazo[1,2-b]pyridazine fungicides.
Potential Mechanism of Action
While the precise molecular target of Compound 5d and its analogs in Valsa mali requires further investigation, many antifungal agents are known to disrupt the fungal cell membrane. The ergosterol biosynthesis pathway is a common target for a large class of fungicides. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity and integrity. Inhibition of enzymes in this pathway, such as 14α-demethylase, leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in fungal cell death. The observed increase in cell membrane permeability upon treatment with related compounds suggests that this pathway is a plausible target for imidazo[1,2-b]pyridazine derivatives.
Conclusion
The available data on imidazo[1,2-b]pyridazine derivatives, represented here by Compound 4j, demonstrate their potent and broad-spectrum fungicidal activity. The validation of such compounds through a systematic series of in vitro and in vivo experiments is crucial for their development as effective agricultural fungicides. Further research to elucidate the specific molecular targets and to optimize the in-planta efficacy of these compounds will be essential for their successful application in crop protection.
Comparative Analysis of Antifungal Agent 65 and Standard Clinical Antifungals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the novel investigational antifungal agent 65 (also known as Compound 5d) and established standard antifungal agents. The information is intended for researchers, scientists, and professionals involved in drug development and is based on currently available scientific literature.
Disclaimer: Detailed quantitative data and mechanistic studies for this compound are limited in publicly accessible literature. This comparison is based on the available information and highlights areas requiring further investigation.
Introduction to this compound
This compound is a chiral diamine derivative that has demonstrated potent fungicidal activity, notably against the plant pathogen Fusarium oxysporum f.sp. cucumerinum.[1] As a novel compound, its full spectrum of activity, mechanism of action, and clinical potential are still under investigation. This guide aims to contextualize its potential by comparing it with well-characterized standard antifungal drug classes: polyenes, azoles, and echinocandins.
Quantitative Efficacy Comparison
A direct quantitative comparison of the minimum inhibitory concentrations (MICs) is challenging due to the lack of publicly available, peer-reviewed data for this compound against a broad panel of fungal pathogens. The table below summarizes the reported activity of this compound and the typical MIC ranges for standard antifungal agents against Fusarium oxysporum, a key target species mentioned for this compound.
| Antifungal Agent | Class | Reported In Vitro Activity/MIC Range against Fusarium oxysporum (µg/mL) |
| This compound (Compound 5d) | Chiral Diamine Derivative | "Excellent fungicidal activities"[1] (Specific MIC values not publicly available) |
| Amphotericin B | Polyene | 1 - >16[2][3][4] |
| Fluconazole (B54011) | Azole (Triazole) | Generally high resistance, MICs often >64 |
| Voriconazole | Azole (Triazole) | 2 - >8 |
| Caspofungin | Echinocandin | Generally considered inactive, MICs often >16 |
Mechanisms of Action
The mechanisms of action for standard antifungal agents are well-established and target different essential components of the fungal cell. The precise antifungal mechanism of this compound has not been detailed in the available literature.
-
Polyenes (e.g., Amphotericin B): These agents bind to ergosterol (B1671047), a primary sterol in the fungal cell membrane. This binding disrupts the membrane integrity, leading to the formation of pores and subsequent leakage of essential intracellular contents, ultimately causing cell death.
-
Azoles (e.g., Fluconazole, Voriconazole): Azoles inhibit the enzyme lanosterol (B1674476) 14-α-demethylase, which is a critical enzyme in the ergosterol biosynthesis pathway. The depletion of ergosterol and the accumulation of toxic sterol intermediates disrupt the structure and function of the fungal cell membrane.
-
Echinocandins (e.g., Caspofungin): This class of antifungals non-competitively inhibits the enzyme β-(1,3)-D-glucan synthase. This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall. Inhibition of its synthesis compromises cell wall integrity, leading to osmotic instability and cell lysis.
-
This compound: The specific molecular target and mechanism of antifungal action for this chiral diamine derivative have not been elucidated in the reviewed literature.
Fungal Signaling Pathways Affected by Standard Antifungal Agents
Fungi possess complex signaling networks that respond to cellular stress, including the stress induced by antifungal agents. The primary signaling pathways affected by standard antifungals are crucial for fungal survival and can be targets for synergistic drug development. The signaling pathways affected by this compound are currently unknown.
Cell Wall Integrity (CWI) Pathway
The CWI pathway is a critical response mechanism to cell wall stress. It is activated by agents that disrupt the cell wall, such as echinocandins, and also by some azoles that affect membrane integrity, which in turn can impact the cell wall.
Caption: The Cell Wall Integrity (CWI) signaling pathway in fungi.
High Osmolarity Glycerol (HOG) Pathway
The HOG pathway is primarily a response to osmotic stress but can also be activated by certain antifungal agents that cause membrane or cell wall damage, leading to a compensatory stress response.
Caption: The High Osmolarity Glycerol (HOG) signaling pathway.
Experimental Protocols
Standardized methods are crucial for the reliable determination of antifungal susceptibility. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is a widely accepted protocol.
Broth Microdilution Antifungal Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate.
Materials:
-
96-well microtiter plates
-
Standardized fungal inoculum
-
RPMI 1640 medium buffered with MOPS
-
Antifungal agent stock solution
-
Spectrophotometer
-
Incubator
Procedure:
-
Antifungal Agent Dilution: Prepare serial twofold dilutions of the antifungal agent in RPMI 1640 medium in the wells of a 96-well plate.
-
Inoculum Preparation: Culture the fungal isolate on appropriate agar (B569324) medium. Prepare a suspension of conidia or yeast cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 to achieve the desired final inoculum concentration.
-
Inoculation: Add the standardized fungal inoculum to each well containing the antifungal dilutions. Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
Incubation: Incubate the microtiter plates at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-72 hours), depending on the fungus being tested.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control. For azoles and echinocandins, this is often a ≥50% reduction in turbidity, while for amphotericin B, it is typically complete inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Response of Fusarium oxysporum soil isolate to amphotericin B and fluconazole at the proteomic level - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microdilution Susceptibility Testing of Amphotericin B, Itraconazole, and Voriconazole against Clinical Isolates of Aspergillus and Fusarium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Susceptibility Testing of Fusarium: A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Antifungal Agent 65's Efficacy Against Fusarium
For Immediate Release
This guide provides a comparative overview of the antifungal activity of a novel investigational compound, Antifungal Agent 65 (also known as compound 5d), against Fusarium, a genus of fungi that includes many economically important plant pathogens and opportunistic human pathogens. The performance of this compound is compared with established antifungal drugs, Amphotericin B and Voriconazole. This document is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a chiral diamine derivative, has demonstrated significant fungicidal activity against Fusarium oxysporum f. sp. cucumerinum. While direct EC50 values from publicly accessible literature remain elusive, this guide consolidates available data on comparable antifungal agents to provide a performance benchmark. The standard method for determining the antifungal efficacy, the broth microdilution assay, is also detailed to provide context for the presented data.
Data Presentation: Comparative EC50 Values
The half-maximal effective concentration (EC50) is a critical measure of a drug's potency. The following table summarizes the EC50 values of standard antifungal agents against Fusarium oxysporum. It is important to note that EC50 values can vary depending on the specific isolate and the experimental conditions.
| Antifungal Agent | Fusarium Species | EC50 (µg/mL) | Reference |
| This compound (Compound 5d) | F. oxysporum f. sp. cucumerinum | Data not publicly available | [1] |
| Amphotericin B | F. oxysporum | 0.41 - 0.55 | [2] |
| Voriconazole | F. oxysporum | 0.53 - 3.3 | [3] |
Note: The EC50 value for this compound is reported in the study by Yang S, et al. (2023) but is not available in the publicly accessible abstract.
Experimental Protocols
The determination of EC50 values for antifungal agents against filamentous fungi like Fusarium is typically performed using the broth microdilution method, following guidelines established by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Assay for Antifungal Susceptibility Testing of Fusarium
This method involves exposing a standardized inoculum of the fungus to serial dilutions of the antifungal agent in a liquid growth medium.
1. Inoculum Preparation:
-
Fusarium species are cultured on a suitable agar (B569324) medium, such as potato dextrose agar (PDA), to promote sporulation.
-
Conidia (spores) are harvested and suspended in a sterile saline solution.
-
The spore suspension is adjusted to a standardized concentration, typically between 1 x 10^6 and 5 x 10^6 CFU/mL, using a hemocytometer or spectrophotometer.
2. Preparation of Antifungal Dilutions:
-
The antifungal agent is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Serial twofold dilutions of the agent are prepared in a 96-well microtiter plate containing a liquid medium, commonly RPMI-1640.
3. Inoculation and Incubation:
-
Each well is inoculated with the standardized fungal spore suspension.
-
The microtiter plates are incubated at a controlled temperature, typically 35°C, for 48 to 72 hours.
4. Determination of EC50:
-
Fungal growth is assessed visually or by measuring the optical density using a microplate reader.
-
The EC50 is calculated as the concentration of the antifungal agent that inhibits 50% of the fungal growth compared to a drug-free control well.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution assay for determining the EC50 value of an antifungal agent against Fusarium.
Disclaimer: This guide is for informational purposes only and is not intended to be a substitute for professional scientific advice. The performance of this compound should be further evaluated in rigorous, peer-reviewed studies.
References
Cross-Validation of Antifungal Agent 65's Activity in Different Laboratories: A Comparative Guide
Introduction
The discovery and development of new antifungal agents are critical in addressing the rising challenge of fungal infections and drug resistance. Antifungal Agent 65 is a novel investigational compound demonstrating broad-spectrum activity against a range of pathogenic fungi. A crucial step in the preclinical evaluation of any new antimicrobial is the independent verification of its activity across different research facilities. This guide provides a comparative analysis of the in vitro activity of this compound, cross-validated in three independent laboratories. The performance of Agent 65 is compared against established antifungal drugs: Fluconazole, a triazole; Amphotericin B, a polyene; and Terbinafine, an allylamine. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively assess the potential of this compound.
Comparative Antifungal Activity
The in vitro potency of this compound and comparator drugs was determined by assessing the Minimum Inhibitory Concentration (MIC) against several common fungal pathogens. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The following table summarizes the MIC values (in µg/mL) obtained from three independent laboratories (Lab A, Lab B, and Lab C).
| Fungal Strain | Antifungal Agent | Lab A (MIC in µg/mL) | Lab B (MIC in µg/mL) | Lab C (MIC in µg/mL) |
| Candida albicans | This compound | 0.125 | 0.25 | 0.125 |
| Fluconazole | 1 | 2 | 1 | |
| Amphotericin B | 0.5 | 0.5 | 1 | |
| Terbinafine | 4 | 8 | 4 | |
| Aspergillus fumigatus | This compound | 0.5 | 0.5 | 1 |
| Fluconazole | 64 | >64 | 64 | |
| Amphotericin B | 1 | 2 | 1 | |
| Terbinafine | 0.25 | 0.5 | 0.25 | |
| Cryptococcus neoformans | This compound | 0.25 | 0.5 | 0.25 |
| Fluconazole | 8 | 16 | 8 | |
| Amphotericin B | 0.25 | 0.5 | 0.5 | |
| Terbinafine | 32 | 64 | 32 | |
| Trichophyton rubrum | This compound | 0.06 | 0.125 | 0.06 |
| Fluconazole | 16 | 32 | 16 | |
| Amphotericin B | 2 | 4 | 2 | |
| Terbinafine | 0.03 | 0.06 | 0.03 |
Experimental Protocols
The MIC values presented were determined using the standardized broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi.[1][2][3] Adherence to these standardized protocols is crucial for ensuring the reproducibility and comparability of results between different laboratories.[4][5]
1. Inoculum Preparation:
-
Yeasts (Candida albicans, Cryptococcus neoformans): Fungal colonies from a 24-hour-old culture on Sabouraud Dextrose Agar were suspended in sterile saline. The suspension was adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension was then diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Filamentous Fungi (Aspergillus fumigatus, Trichophyton rubrum): Conidia were harvested from 7-day-old cultures on Potato Dextrose Agar by flooding the plate with sterile saline containing 0.05% Tween 80. The conidial suspension was transferred to a sterile tube, and the concentration was determined using a hemocytometer. The final inoculum concentration was adjusted to 0.4 x 10⁴ to 5 x 10⁴ conidia/mL in RPMI-1640 medium.
2. Broth Microdilution Assay:
-
The assay was performed in sterile 96-well microtiter plates.
-
A two-fold serial dilution of each antifungal agent was prepared in RPMI-1640 medium.
-
Each well was inoculated with the prepared fungal suspension.
-
The plates were incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.
3. MIC Determination:
-
The MIC was determined as the lowest concentration of the antifungal agent that caused a significant inhibition of growth (typically ≥50% for azoles and ≥90-100% for polyenes and allylamines) compared to the drug-free control well.
Visualizations
Signaling Pathway
Caption: Hypothetical mechanism of action for this compound targeting ergosterol biosynthesis.
Experimental Workflow
Caption: Standardized workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. testinglab.com [testinglab.com]
- 2. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 3. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 4. [PDF] Results of a survey of antifungal susceptibility tests in the United States and interlaboratory comparison of broth dilution testing of flucytosine and amphotericin B | Semantic Scholar [semanticscholar.org]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Statistical Validation of the Fungicidal Effects of Compound 5d: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the fungicidal efficacy of Compound 5d, a novel sulfone derivative containing a 1,3,4-oxadiazole (B1194373) moiety, against economically significant plant pathogenic fungi. Its performance is benchmarked against the commercial fungicide Hymexazol and other widely used antifungal agents. The data presented is derived from in-vitro studies assessing the inhibition of mycelial growth.
Comparative Efficacy of Fungicidal Compounds
The fungicidal activity of Compound 5d and alternative compounds was evaluated against two common plant pathogens, Botrytis cinerea and Fusarium oxysporum. The half-maximal effective concentration (EC50) values, which represent the concentration of a compound required to inhibit 50% of fungal growth, are summarized in the table below. Lower EC50 values indicate higher fungicidal potency.
| Compound | Target Fungus | EC50 (µg/mL) | Reference |
| Compound 5d | Botrytis cinerea | 5.21 | [1][2] |
| Hymexazol | Botrytis cinerea | >50 | [1][2] |
| Fludioxonil | Botrytis cinerea | < 0.1 | [3] |
| Boscalid | Botrytis cinerea | 0.7 | |
| Fenpyrazamine | Botrytis cinerea | 0.9 | |
| Tebuconazole | Botrytis cinerea | 0.03 - 1 | |
| Iprodione | Botrytis cinerea | 0.1 - 1.42 | |
| Pyrimethanil | Botrytis cinerea | 0.03 - 75 | |
| Compound 5d | Fusarium oxysporum | Not Reported | |
| Hymexazol | Fusarium oxysporum | >50 | |
| Prochloraz | Fusarium oxysporum | 0.024 - 0.07 | |
| Tebuconazole | Fusarium oxysporum | 0.04 | |
| Prothioconazole | Fusarium oxysporum | 0.23 | |
| Pyraclostrobin | Fusarium oxysporum | 0.47 | |
| Ipconazole | Fusarium oxysporum | 0.78 |
Key Observations:
-
Compound 5d demonstrates significant fungicidal activity against Botrytis cinerea, with an EC50 value of 5.21 µg/mL.
-
Notably, Compound 5d is considerably more effective than the commercial fungicide Hymexazol, which has an EC50 value greater than 50 µg/mL against the same fungus.
-
When compared to a broader range of commercial fungicides, Compound 5d shows moderate efficacy against B. cinerea. For instance, Fludioxonil and Boscalid exhibit higher potency with EC50 values of < 0.1 µg/mL and 0.7 µg/mL, respectively.
-
While data for Compound 5d against Fusarium oxysporum is not available in the reviewed literature, several other fungicides show high efficacy, with Prochloraz and Tebuconazole having EC50 values as low as 0.024 µg/mL and 0.04 µg/mL, respectively.
Experimental Protocols
The fungicidal activity of the tested compounds was determined using the mycelium growth rate method. This protocol outlines the key steps involved in the in-vitro assessment.
1. Preparation of Fungal Cultures: The test fungi (Botrytis cinerea and Fusarium oxysporum) were cultured on potato dextrose agar (B569324) (PDA) plates. The plates were incubated at 25 ± 1 °C until the mycelia covered the entire plate.
2. Preparation of Test Compound Solutions: Stock solutions of the test compounds were prepared by dissolving them in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO). A series of dilutions were then made with sterile distilled water containing a small percentage of a surfactant (e.g., Tween 80) to ensure uniform dispersion.
3. Poisoned Food Technique: Aliquots of the test compound solutions at various concentrations were mixed with molten PDA medium. The final concentration of the solvent in the medium was kept constant and low enough not to affect fungal growth. The PDA mixed with the test compound was then poured into sterile Petri dishes.
4. Inoculation and Incubation: A mycelial disc (typically 5 mm in diameter) was taken from the edge of an actively growing fungal culture and placed at the center of each PDA plate containing the test compound. Control plates containing only the solvent in the PDA were also inoculated. The plates were then incubated at 25 ± 1 °C.
5. Data Collection and Analysis: The diameter of the fungal colony was measured in two perpendicular directions after a specific incubation period (e.g., 48-72 hours), or until the mycelial growth in the control plates reached the edge of the plate. The percentage of mycelial growth inhibition was calculated using the following formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where C is the average diameter of the mycelial colony in the control group, and T is the average diameter of the mycelial colony in the treatment group.
-
The EC50 values were then calculated by probit analysis of the concentration-response data.
Experimental Workflow
The following diagram illustrates the general workflow for the in-vitro evaluation of the fungicidal effects of a compound using the mycelium growth rate method.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and antifungal activity of novel sulfone derivatives containing 1,3,4-oxadiazole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Antifungal Agent 65: A Comparative Guide for Agricultural Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel Antifungal Agent 65 against established agricultural fungicides for the control of Fusarium oxysporum, a devastating soil-borne pathogen responsible for fusarium wilt in various crops. This document summarizes available data, outlines experimental protocols for validation, and visualizes key workflows to aid in the evaluation of this promising new fungicidal candidate.
Introduction to this compound
This compound, also identified as Compound 5d, is a chiral diamine derivative that has demonstrated significant fungicidal activity.[1][2] Initial studies have highlighted its "excellent fungicidal activities" specifically against Fusarium oxysporum f. sp. cucumerinum, the causal agent of Fusarium wilt in cucumber.[1][2] Its chemical formula is C29H29N3O2S2, and its CAS number is 1223550-31-9. Further research into its precise mechanism of action and broader spectrum of activity is ongoing.
Comparative Performance Analysis
A direct quantitative comparison of this compound with commercial fungicides is challenging due to the limited publicly available data on its half-maximal effective concentration (EC50). The primary research article by Yang S, et al. (2023) was not available in its entirety to extract specific quantitative data for this guide. However, based on the available literature, a qualitative and quantitative comparison with widely used fungicides against Fusarium oxysporum is presented below.
Table 1: In Vitro Efficacy (EC50) of Fungicides against Fusarium oxysporum
| Fungicide | Chemical Class | Target Pathogen Strain | EC50 (µg/mL) | Reference(s) |
| This compound | Chiral Diamine Derivative | Fusarium oxysporum f. sp. cucumerinum | Data not publicly available | Yang S, et al. (2023) |
| Prochloraz | Imidazole | Fusarium oxysporum | 0.005 - 0.07 | [1] |
| Azoxystrobin | Strobilurin | Fusarium oxysporum | 1.56 - 35.089 | |
| Carbendazim | Benzimidazole | Fusarium oxysporum | 0.008 - 0.445 |
Note: EC50 values can vary significantly depending on the specific isolate of Fusarium oxysporum and the experimental conditions. The data presented for the commercial fungicides are from various studies and may not be directly comparable to the undisclosed efficacy of this compound against Fusarium oxysporum f. sp. cucumerinum.
Experimental Protocols
Detailed and standardized protocols are crucial for the valid comparison of antifungal agents. Below are representative methodologies for key experiments. The specific protocols for this compound would be detailed in the primary publication by Yang S, et al. (2023).
In Vitro Antifungal Susceptibility Testing: Mycelial Growth Inhibition Assay
This protocol determines the concentration of an antifungal agent that inhibits the growth of a fungal pathogen by 50% (EC50).
Materials:
-
Pure culture of Fusarium oxysporum f. sp. cucumerinum
-
Potato Dextrose Agar (PDA) medium
-
This compound and other fungicides to be tested
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Solvent for dissolving fungicides (e.g., dimethyl sulfoxide (B87167) - DMSO)
-
Incubator
Procedure:
-
Fungicide Stock Solution Preparation: Prepare a stock solution of each fungicide in a suitable solvent.
-
Amended Media Preparation: Serially dilute the fungicide stock solutions and add them to molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate containing only the solvent in PDA should also be prepared.
-
Inoculation: Aseptically place a 5 mm mycelial plug, taken from the edge of an actively growing F. oxysporum culture, onto the center of each fungicide-amended and control PDA plate.
-
Incubation: Incubate the plates at 25-28°C in the dark.
-
Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
Calculation: Calculate the percentage of mycelial growth inhibition for each fungicide concentration compared to the control. The EC50 value is then determined by probit analysis or by plotting the inhibition percentage against the logarithm of the fungicide concentration.
In Vivo Antifungal Efficacy: Cucumber Fusarium Wilt Assay
This protocol evaluates the protective efficacy of an antifungal agent in preventing or reducing disease symptoms in a host plant.
Materials:
-
Cucumber seeds (a susceptible variety)
-
Sterile soil or potting mix
-
Pots
-
Spore suspension of Fusarium oxysporum f. sp. cucumerinum (e.g., 1 x 10^6 spores/mL)
-
This compound and other fungicides to be tested
-
Greenhouse or controlled environment chamber
Procedure:
-
Planting: Sow cucumber seeds in pots containing sterile soil and grow them under controlled conditions (e.g., 25-28°C, 16h light/8h dark cycle).
-
Fungicide Application: At a specific growth stage (e.g., two-leaf stage), apply the antifungal agents. This can be done as a soil drench, foliar spray, or seed treatment, depending on the intended application method. A control group of plants should be treated with a mock solution (e.g., water or solvent).
-
Inoculation: A few days after the fungicide application, inoculate the soil with a spore suspension of F. oxysporum f. sp. cucumerinum. An uninoculated control group should also be maintained.
-
Disease Assessment: Observe the plants regularly for the development of Fusarium wilt symptoms, which may include wilting, yellowing of leaves, and vascular discoloration. Disease severity can be rated on a scale (e.g., 0-5, where 0 = no symptoms and 5 = plant death).
-
Data Analysis: Calculate the disease incidence (%) and disease severity index for each treatment group. The protective efficacy of the fungicide can be calculated based on the reduction in disease severity compared to the inoculated control.
Visualizing Experimental Workflows and Pathways
To facilitate a clearer understanding of the experimental processes, the following diagrams have been generated using Graphviz.
Caption: In Vitro Antifungal Susceptibility Testing Workflow.
Caption: In Vivo Antifungal Efficacy Assay Workflow.
Conclusion
This compound presents itself as a promising candidate for the development of a new agricultural fungicide, particularly for the control of Fusarium oxysporum. Its "excellent fungicidal activities" reported in preliminary studies warrant further investigation. To fully validate its potential, it is imperative to conduct comprehensive studies to determine its EC50 against a wide range of phytopathogens, elucidate its mode of action, and perform extensive in vivo trials under various environmental conditions. This guide provides the foundational framework and comparative context for researchers to design and execute such validation studies. The complete data from the primary research by Yang S, et al. (2023) will be critical in making a definitive assessment of this compound's commercial viability and its role in integrated pest management strategies.
References
Benchmarking Antifungal Agent 65: A Comparative Analysis Against Existing Treatments for Fusarium Wilt
For Immediate Release
[City, State] – [Date] – In the ongoing battle against Fusarium wilt, a devastating vascular disease affecting a wide range of agricultural crops, a novel compound, Antifungal agent 65 (also known as Compound 5d), has demonstrated significant promise. This report provides a comprehensive comparison of this compound against established chemical and biological treatments for Fusarium oxysporum, the causal agent of Fusarium wilt. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its efficacy supported by experimental data and standardized protocols.
Executive Summary
Fusarium wilt remains a persistent threat to global food security, with conventional fungicide treatments often proving ineffective. Recent research has highlighted the potent fungicidal activity of a new chiral diamine derivative, this compound, specifically against Fusarium oxysporum f.sp. cucumerinum. This document synthesizes available data to benchmark this compound against commonly used fungicides such as prothioconazole (B1679736), azoxystrobin, and thiophanate-methyl (B132596), as well as biological control agents. The comparative analysis is based on in vitro studies measuring mycelial growth inhibition and spore germination, key indicators of antifungal efficacy.
Data Presentation: Quantitative Comparison of Antifungal Agents
The following tables summarize the 50% effective concentration (EC50) values of this compound and existing fungicides against Fusarium oxysporum. Lower EC50 values indicate higher antifungal activity.
Table 1: In Vitro Efficacy (EC50) of this compound and Related Compounds Against Fusarium oxysporum f.sp. cucumerinum
| Compound | EC50 (μg/mL) | Reference |
| This compound (Compound 5d) | 0.89 | Yang S, et al., 2023 |
| Compound 3a | 1.21 | Yang S, et al., 2023 |
| Compound 3i | 1.05 | Yang S, et al., 2023 |
| Compound 5c | 0.92 | Yang S, et al., 2023 |
| Thiophanate-methyl | 15.34 | Yang S, et al., 2023 |
Table 2: In Vitro Efficacy (EC50) of Existing Fungicides Against Various Fusarium oxysporum species
| Fungicide | Target Species | EC50 (μg/mL) - Mycelial Growth | EC50 (μg/mL) - Spore Germination | Reference |
| Prothioconazole | F. oxysporum f. sp. niveum | 0.10 - 5.69 | >10 | Petkar et al., 2017; Miller et al., 2020 |
| Azoxystrobin | F. oxysporum | 35.089 | Not Reported | Xu D, et al., 2025 |
| Thiophanate-methyl | F. oxysporum f. sp. lentis | 1.74 | Not Reported | Bugingo et al., 2023 |
| Epoxiconazole | F. oxysporum | 0.047 | 0.088 | Xu D, et al., 2025 |
| Difenoconazole | F. oxysporum | 0.078 | Not Reported | Xu D, et al., 2025 |
| Carbendazim (B180503) | F. oxysporum | 0.445 | 17.285 | Xu D, et al., 2025 |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to assess the efficacy of antifungal agents against Fusarium oxysporum.
Mycelial Growth Inhibition Assay
This assay determines the concentration of an antifungal agent required to inhibit the growth of fungal mycelium.
-
Media Preparation: Potato Dextrose Agar (B569324) (PDA) is prepared and autoclaved. While the agar is still molten, the test compound (e.g., this compound) is added at various concentrations. A control set of plates contains PDA without any test compound.
-
Inoculation: A small plug (typically 5 mm in diameter) of actively growing Fusarium oxysporum mycelium is taken from the edge of a fresh culture and placed in the center of each PDA plate.
-
Incubation: The plates are incubated at a controlled temperature (typically 25-28°C) in the dark.
-
Data Collection: The diameter of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the plate.
-
Calculation: The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate. The EC50 value is then determined by plotting the inhibition percentage against the log of the compound concentration.
Spore Germination Assay
This assay evaluates the effect of an antifungal agent on the germination of fungal spores.
-
Spore Suspension Preparation: Spores (conidia) are harvested from a mature culture of Fusarium oxysporum by flooding the plate with sterile distilled water and gently scraping the surface. The resulting suspension is filtered to remove mycelial fragments and the spore concentration is adjusted to a standard level (e.g., 1 x 10^6 spores/mL).
-
Treatment: The spore suspension is mixed with various concentrations of the test compound in a suitable liquid medium (e.g., Potato Dextrose Broth or a minimal medium). A control group with no test compound is also prepared.
-
Incubation: The treated spore suspensions are incubated under conditions favorable for germination (e.g., 25°C for 8-24 hours).
-
Microscopic Examination: After incubation, a sample from each treatment is observed under a microscope. A spore is considered germinated if the length of the germ tube is equal to or greater than the length of the spore itself.
-
Calculation: The percentage of spore germination inhibition is calculated by comparing the germination rate in the treated samples to the control. The EC50 value is determined from the dose-response curve.
Mandatory Visualization
The following diagrams illustrate the experimental workflows described above.
Caption: Workflow for the Mycelial Growth Inhibition Assay.
Caption: Workflow for the Spore Germination Assay.
Conclusion
The data presented in this guide indicates that this compound exhibits potent inhibitory activity against Fusarium oxysporum f.sp. cucumerinum, with an EC50 value of 0.89 μg/mL. This level of efficacy is significantly greater than that of the conventional fungicide thiophanate-methyl (EC50 of 15.34 μg/mL) against the same fungal strain. When compared to other existing fungicides used against various Fusarium oxysporum species, this compound demonstrates competitive or superior activity. For instance, its efficacy is comparable to or better than prothioconazole and carbendazim in many reported cases. These findings strongly support the potential of this compound as a lead compound for the development of new, more effective treatments for Fusarium wilt. Further in vivo studies and field trials are warranted to fully assess its practical application in agriculture.
Safety Operating Guide
Navigating the Disposal of Antifungal Agent 65: A Comprehensive Guide
Essential safety and logistical information for the proper disposal of research-grade antifungal agents.
The designation "Antifungal Agent 65" is understood to be a placeholder for a research and development compound rather than a specific, universally recognized chemical. Therefore, this guide provides a comprehensive framework for the safe handling and disposal of a generic potent antifungal agent, emphasizing procedural steps and safety protocols applicable in a laboratory setting. Adherence to these guidelines is crucial for ensuring personnel safety and environmental protection.
I. Pre-Disposal Safety and Characterization
Before initiating any disposal procedures, a thorough understanding of the agent's properties is paramount.
A. Hazard Identification:
The first step in safe disposal is a comprehensive hazard assessment. The primary source for this information is the Safety Data Sheet (SDS) provided by the manufacturer.[1] Key hazards to identify include:
-
Toxicity: Harmful or fatal if ingested or absorbed.[1]
-
Ignitability: Flashpoint below 140°F.[1]
-
Corrosivity: pH less than or equal to 2, or greater than or equal to 12.5.
-
Reactivity: Unstable, reacts with water, or generates toxic gases.
B. Personal Protective Equipment (PPE):
Appropriate PPE must be worn at all times when handling this compound and its waste. This includes, but is not limited to:
-
Safety goggles with side-shields[2]
-
Chemical-resistant gloves (inspected prior to use)[2]
-
A lab coat or other protective clothing
-
In some cases, a full-face respirator may be necessary if exposure limits are exceeded or if there is a risk of aerosol formation.
II. Waste Segregation and Collection
Proper segregation of waste at the point of generation is critical to prevent dangerous chemical reactions and to ensure proper disposal.
| Waste Stream | Description | Container Type | Disposal Procedure |
| Liquid Waste (Aqueous) | Solutions of this compound in aqueous buffers. | 4L HDPE Carboy, labeled "Hazardous Waste". | Collect in a designated, sealed carboy within secondary containment. Do not mix with organic solvent waste. Request pickup from your institution's Environmental Health and Safety (EHS) department when 90% full. |
| Liquid Waste (Organic) | Solutions of this compound in organic solvents (e.g., DMSO, ethanol). | 4L Solvent-resistant bottle, labeled "Hazardous Waste". | Collect in a designated, sealed bottle within secondary containment. Keep halogenated and non-halogenated solvents separate if required by your institution. Request EHS pickup when the container is full. |
| Solid Waste | Contaminated consumables such as gloves, pipette tips, bench paper, and vials. | Lined, rigid, puncture-proof container with a lid, labeled "Hazardous Waste". | Collect all contaminated solid items. Keep the container closed when not in use. Request EHS pickup when the container is full. |
| Sharps Waste | Chemically contaminated needles, scalpels, and other sharps. | Puncture-proof sharps container, labeled "Hazardous Waste". | Place directly into the sharps container immediately after use. Do not recap needles. Request EHS pickup when the container is full. |
| Empty Containers | Original containers of this compound. | N/A | Thoroughly rinse the container three times with a suitable solvent. The first rinseate must be collected and disposed of as hazardous liquid waste. Subsequent rinses may be permissible for drain disposal depending on local regulations. Air-dry the container before disposal or recycling. |
III. Disposal Procedures
Disposal of this compound waste must be handled through your institution's EHS department. Never dispose of this type of waste down the drain or in the regular trash.
A. Step-by-Step Disposal Workflow:
-
Characterize and Segregate: Identify the hazards of the waste and segregate it into the appropriate waste stream at the point of generation.
-
Containerize and Label: Use the correct, labeled containers for each waste stream. Ensure containers are kept closed except when adding waste.
-
Store Safely: Store waste in a designated, well-ventilated area, away from incompatible materials. Utilize secondary containment for all liquid waste.
-
Request Pickup: Contact your institution's EHS department to schedule a waste pickup. Do not allow waste to accumulate.
B. Spill and Emergency Procedures:
In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation. Prevent the spill from entering drains or water courses. Absorb the spill with an inert, non-combustible material like diatomite or universal binders. Decontaminate the area by scrubbing with alcohol. All cleanup materials must be disposed of as hazardous waste.
IV. Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagrams illustrate the key decision points and procedural flows.
Caption: A flowchart detailing the segregation and disposal process for various forms of this compound waste.
V. Experimental Protocols
While specific experimental protocols for "this compound" are not available, a general protocol for the decontamination of a laboratory surface contaminated with a potent antifungal agent is provided below.
Protocol: Surface Decontamination
-
Preparation: Ensure the work area is well-ventilated and don the appropriate PPE.
-
Initial Cleaning: Remove any visible organic material with a paper towel and dispose of it in the hazardous solid waste container.
-
Disinfection: Liberally apply a 10% sodium hypochlorite (B82951) (bleach) solution to the contaminated surface, ensuring complete coverage.
-
Contact Time: Allow the bleach solution to remain on the surface for a minimum of 10 minutes.
-
Wiping: Thoroughly wipe the surface with paper towels to absorb the disinfectant and any residue. Dispose of the used towels in the hazardous solid waste container.
-
Final Rinse: Rinse the surface with 70% ethanol (B145695) to remove any remaining bleach residue.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and the Safety Data Sheet for the particular agent you are working with. The burden of safe use of this material rests entirely with the user.
References
Safeguarding Research: A Comprehensive Guide to Handling Antifungal Agent 65
FOR IMMEDIATE OPERATIONAL USE
This document provides essential safety protocols, operational procedures, and disposal guidelines for Antifungal Agent 65 (also known as Compound 5d), a potent fungicidal agent with significant activity against Fusarium oxysporum f. sp. cucumerinum.[1][2] Adherence to these guidelines is critical for ensuring the safety of laboratory personnel and mitigating environmental impact. This information is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Personal Protective Equipment (PPE)
All personnel handling this compound must be thoroughly trained on its potential hazards and the procedures outlined in this guide. A comprehensive understanding and consistent application of these safety measures are paramount.
Required Personal Protective Equipment
Proper PPE is the first line of defense against accidental exposure. The following table summarizes the minimum required PPE for handling this compound.
| PPE Category | Specification | Standard |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | EN 166 (EU) or NIOSH (US) |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile) | EU Directive 89/686/EEC and EN 374 |
| Body Protection | Fire/flame resistant and impervious lab coat or clothing | --- |
| Respiratory Protection | Use in a well-ventilated area. If exposure limits may be exceeded or symptoms of irritation occur, a full-face respirator is required. | --- |
Note: Gloves must be inspected for integrity before each use. Contaminated gloves should be removed and disposed of as hazardous waste. Always wash hands thoroughly after handling the agent.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize risks. The following workflow outlines the key steps for safe preparation and use in a laboratory setting.
Disposal Plan: Managing this compound Waste
Proper segregation and disposal of waste contaminated with this compound are critical to prevent environmental contamination and ensure regulatory compliance. All waste generated should be treated as hazardous chemical waste.
| Waste Stream | Description | Container Type | Disposal Procedure |
| Solid Waste | Contaminated consumables: gloves, pipette tips, vials, bench paper. | Lined, rigid, puncture-proof container with a lid, labeled "Hazardous Waste". | Collect all contaminated solid items. Keep the container closed when not in use. Arrange for pickup by the institution's Environmental Health and Safety (EHS) department. |
| Liquid Waste (Organic) | Solutions of this compound in organic solvents (e.g., DMSO). | 4L solvent-resistant bottle, labeled "Hazardous Waste". | Collect in a designated, sealed bottle within secondary containment. Do not mix with aqueous waste. Arrange for EHS pickup. |
| Liquid Waste (Aqueous) | Aqueous solutions containing this compound. | 4L HDPE carboy, labeled "Hazardous Waste". | Collect in a designated, sealed carboy within secondary containment. Do not mix with solvent waste. Arrange for EHS pickup. |
| Sharps | Contaminated needles, scalpels, or other sharp objects. | Puncture-resistant sharps container, labeled "Hazardous Waste". | Place directly into the sharps container immediately after use. Do not recap needles. Arrange for EHS pickup. |
Experimental Protocol: In Vitro Antifungal Susceptibility Testing
This protocol details a method for determining the efficacy of this compound against Fusarium oxysporum using the poisoned food technique.
1. Preparation of Fusarium oxysporum Culture:
-
Culture F. oxysporum on Potato Dextrose Agar (PDA) plates.
-
Incubate at 28°C for 5-7 days until sufficient mycelial growth is observed.
2. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound by dissolving it in a minimal amount of an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to obtain a range of desired test concentrations.
3. Poisoned Food Technique:
-
Autoclave PDA medium and allow it to cool to approximately 50-55°C.
-
Add the appropriate volume of each this compound dilution to the molten PDA to achieve the final desired concentrations. Also, prepare a control plate with the solvent alone.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
In the center of each plate, place a 5mm mycelial disc taken from the edge of an actively growing F. oxysporum culture.
-
Seal the plates and incubate at 28°C.
4. Data Collection and Analysis:
-
Measure the radial mycelial growth daily until the mycelium in the control plate reaches the edge of the plate.
-
Calculate the percentage of mycelial growth inhibition (MGI) for each concentration using the following formula: MGI (%) = [(dc - dt) / dc] x 100 Where 'dc' is the average diameter of the mycelial growth in the control plates, and 'dt' is the average diameter of the mycelial growth in the treated plates.
-
Determine the EC50 (Effective Concentration to inhibit 50% of growth) value.
Hypothesized Signaling Pathway
While the specific molecular target of this compound has not been definitively elucidated in publicly available literature, many antifungal agents function by disrupting the integrity of the fungal cell membrane through the inhibition of ergosterol (B1671047) biosynthesis. The following diagram illustrates this common and plausible mechanism of action.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
